Hydamtiq
Description
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Properties
Molecular Formula |
C14H14N2O2S |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one |
InChI |
InChI=1S/C14H14N2O2S/c1-16(2)7-8-6-10-12-9(4-3-5-11(12)17)13(18)15-14(10)19-8/h3-6,17H,7H2,1-2H3,(H,15,18) |
InChI Key |
NNRFUSBXQVBAEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(S1)NC(=O)C3=C2C(=CC=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Hydamtiq: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydamtiq, with the chemical name 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2. Its mechanism of action is multifaceted, primarily revolving around the inhibition of DNA repair processes in cancer cells and the modulation of key signaling pathways involved in inflammation and fibrosis. This technical guide provides an in-depth exploration of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Primary Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound functions as a competitive inhibitor at the NAD+ binding site of PARP-1 and PARP-2, crucial enzymes in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). In normal cells, the inhibition of PARP-mediated SSB repair is not lethal, as double-strand breaks (DSBs) that form during replication can be efficiently repaired by the homologous recombination (HR) pathway.
However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, the inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. The deficient HR pathway in these cancer cells is unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept, where a deficiency in two different pathways leads to cell death while a deficiency in either one alone does not, is known as "synthetic lethality."
Another proposed mechanism of PARP inhibitors like this compound is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, further contributing to cytotoxicity in cancer cells.
Quantitative Data: In Vitro Efficacy
The inhibitory potency of this compound against PARP-1 and PARP-2 has been quantified, demonstrating its efficacy in the nanomolar range.
| Target Enzyme | IC50 Value (nM) | Reference |
| PARP-1 | 29 | |
| PARP-2 | 38 |
Secondary Mechanism: Attenuation of Fibrotic Pathways
This compound has demonstrated significant anti-fibrotic effects, primarily through the dampening of the Transforming Growth Factor-β (TGF-β)/SMAD signaling pathway. This pathway is a central driver of fibrosis in various organs, including the lungs.
In a preclinical model of bleomycin-induced lung fibrosis, this compound administration led to a significant reduction in key markers of fibrosis. The proposed mechanism involves the inhibition of PARP activity, which in turn reduces the expression of TGF-β. Lower levels of TGF-β lead to decreased phosphorylation of SMAD3 (pSMAD3), a critical downstream signaling molecule. The reduction in pSMAD3 activity subsequently downregulates the expression of pro-fibrotic genes, such as those for alpha-smooth muscle actin (αSMA) and collagen, leading to a decrease in fibroblast activation and extracellular matrix deposition.
Signaling Pathway: TGF-β/SMAD
Quantitative Data: Anti-Fibrotic Effects in a Bleomycin-Induced Lung Fibrosis Model
| Parameter | Control | Bleomycin + Vehicle | Bleomycin + this compound (10 mg/kg/day) | Reference |
| TGF-β (pg/ml) | 0.04 ± 0.002 | 165 ± 7.1 | Significantly Reduced | |
| Lung Static Compliance (ml/cm H2O) | 0.052 ± 0.003 | 0.095 ± 0.005 | Significantly Reduced |
Tertiary Mechanism: Anti-Inflammatory Action
This compound also exerts anti-inflammatory effects by reducing the production of pro-inflammatory mediators. In the bleomycin-induced lung fibrosis model, treatment with this compound resulted in a dose-dependent decrease in the lung levels of key inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). Furthermore, this compound treatment dampened the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This anti-inflammatory activity is likely linked to the inhibition of PARP, which is known to play a role in the regulation of inflammatory gene expression.
Experimental Workflow: Evaluation of Anti-Inflammatory Effects
Quantitative Data: Reduction of Pro-Inflammatory Markers
| Marker | Bleomycin + Vehicle | Bleomycin + this compound | Reference |
| IL-1β (pg/µg protein) | 13.8 ± 1.3 | Dose-dependent reduction | |
| TNF-α (ng/µg protein) | 5.7 ± 0.06 | Dose-dependent reduction | |
| iNOS Protein Expression | Increased | Dampened | |
| COX-2 Protein Expression | Increased | Dampened |
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound. For complete details, the cited literature should be consulted.
Bleomycin-Induced Lung Fibrosis in Mice
This model is widely used to study pulmonary fibrosis and assess the efficacy of anti-fibrotic agents.
-
Animals: Male BALB/c mice are typically used.
-
Induction: A single intratracheal or oropharyngeal instillation of bleomycin (e.g., 5 mg/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
Treatment: this compound is administered, often daily via intraperitoneal injection, at varying doses (e.g., 1, 3, and 10 mg/kg/day) for a specified period, such as 21 days, starting at a designated time point relative to bleomycin administration.
-
Assessment of Lung Function: On the final day of the experiment, lung function is assessed in anesthetized, tracheostomized, and mechanically ventilated mice. Parameters such as airway resistance and lung static compliance are measured to determine lung stiffness.
-
Histological and Biochemical Analysis: Following euthanasia, lungs are harvested for analysis. One lung may be processed for histology (e.g., H&E and Masson's trichrome staining) to assess inflammation and collagen deposition. The other lung can be homogenized for biochemical assays.
Western Blot Analysis for Protein Expression
This technique is used to quantify the expression of specific proteins, such as iNOS, COX-2, and pSMAD3, in lung tissue homogenates.
-
Protein Extraction: Lung tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the protein of interest (e.g., anti-iNOS, anti-COX-2), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. A housekeeping protein (e.g., tubulin) is used for normalization.
PARP Activity Assay
Various methods are available to measure PARP activity in tissue lysates.
-
Principle: These assays typically measure the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR) chains.
-
Procedure (Example using ELISA):
-
Histone-coated plates are prepared.
-
Lung tissue lysate (as the source of PARP enzyme) is added to the wells along with biotin-labeled NAD+.
-
The plate is incubated to allow the PARP-catalyzed reaction to occur.
-
The amount of biotinylated PAR incorporated onto the histones is detected by adding streptavidin-HRP and a colorimetric or chemiluminescent substrate.
-
The signal intensity is proportional to the PARP activity in the sample.
-
Conclusion
This compound exhibits a dual mechanism of action that makes it a promising therapeutic candidate for both oncology and fibro-inflammatory diseases. Its primary role as a potent PARP-1/2 inhibitor leverages the principle of synthetic lethality to selectively target cancer cells with deficient DNA repair pathways. Concurrently, its ability to dampen the pro-fibrotic TGF-β/SMAD signaling pathway and reduce the expression of key pro-inflammatory mediators provides a strong rationale for its development in treating conditions such as idiopathic pulmonary fibrosis. The quantitative data and experimental findings summarized in this guide underscore the significant preclinical evidence supporting the continued investigation of this compound.
The Neuroprotective Effects of Hydamtiq: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydamtiq is a potent, brain-permeable inhibitor of Poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2.[1] Emerging research has highlighted its significant neuroprotective properties, particularly in the context of ischemic stroke. This technical guide provides an in-depth overview of the core scientific findings related to this compound's neuroprotective effects, including its mechanism of action, experimental validation, and quantitative outcomes. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for neurological disorders.
Mechanism of Action: PARP Inhibition in Neuroprotection
In the event of cerebral ischemia, excessive DNA damage triggers the hyperactivation of PARP-1. This overactivation leads to a cascade of detrimental cellular events, including the depletion of NAD+ and ATP, and a form of programmed cell death known as parthanatos.[2][3] Parthanatos is characterized by the release of Apoptosis-Inducing Factor (AIF) from the mitochondria and its subsequent translocation to the nucleus, where it mediates large-scale DNA fragmentation.[2][4]
This compound exerts its neuroprotective effects by inhibiting PARP-1 and PARP-2, thereby preventing the downstream consequences of their hyperactivation. By blocking the synthesis of poly(ADP-ribose) (PAR), this compound mitigates the depletion of cellular energy stores and inhibits the translocation of AIF.[4] Furthermore, PARP-1 activation is implicated in neuroinflammatory processes by facilitating the transcription of pro-inflammatory genes.[2][5] this compound's inhibition of PARP-1 also leads to a reduction in the inflammatory response following ischemic injury, as evidenced by a decrease in inflammatory cell infiltration.[4]
The following diagram illustrates the signaling pathway of PARP-1-mediated cell death in ischemic stroke and the inhibitory action of this compound.
References
- 1. Quantitation of Infarct Volume With TTC Staining [bio-protocol.org]
- 2. Emerging role of PARP-1 and PARthanatos in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Parthanatos in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-lasting neuroprotection and neurological improvement in stroke models with new, potent and brain permeable inhibitors of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Delayed PARP-1 Inhibition Alleviates Post-stroke Inflammation in Male Versus Female Mice: Differences and Similarities [frontiersin.org]
An In-depth Technical Guide to HYDAMTIQ: Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
HYDAMTIQ is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 and -2 (PARP-1/2), currently under preclinical evaluation for its therapeutic potential in ischemia and inflammatory diseases.[1] This guide provides a comprehensive overview of its chemical characteristics, mechanism of action, and key experimental findings.
Chemical Structure and Properties
This compound, chemically known as 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, is a thieno[2,3-c]isoquinolin-5(4H)-one derivative.[1][2] It exhibits high potency with a half-maximal inhibitory concentration (IC50) in the low nanomolar range (2-20 nM) for PARP-1/2.[1][2] The compound was developed from a series of potent PARP-1 inhibitors and has demonstrated neuroprotective properties.[2]
| Property | Value | Reference |
| IUPAC Name | 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one | [1][2] |
| Molecular Weight | 310.8 g/mol | [2] |
| Target(s) | PARP-1, PARP-2 | [1][2] |
| IC50 | 2-20 nM | [2] |
| Purity | >97% (as assessed by HPLC) | [2] |
Mechanism of Action: Dampening the TGF-β/SMAD Signaling Pathway
This compound has been shown to exert its therapeutic effects by modulating key signaling pathways involved in inflammation and fibrosis. A significant mechanism of action is the dampening of the transforming growth factor-β (TGF-β)/SMAD signaling pathway.[2][3][4][5][6] In pathological conditions such as lung fibrosis, TGF-β plays a crucial role in promoting the differentiation of fibroblasts into myofibroblasts, leading to excessive extracellular matrix deposition.[2][4] this compound intervenes in this process by reducing the expression of TGF-β and subsequently decreasing the phosphorylation of SMAD3, a key downstream effector in the TGF-β pathway.[2][3][4]
Caption: this compound inhibits PARP-1, which in turn dampens the TGF-β/SMAD signaling pathway.
Experimental Protocols
Murine Model of Bleomycin-Induced Lung Fibrosis
A key study investigating the anti-fibrotic effects of this compound utilized a well-established murine model of lung fibrosis induced by bleomycin.[2][3][6]
1. Animal Model:
-
Species: Male C57BL/6 mice, 2 months old, weighing 25-30 g.[2]
-
Housing: Controlled environment at 22°C with a 12-hour light/dark cycle, with ad libitum access to standard diet and water.[2]
-
Ethics: Experimental protocols were approved by the Ethical Committee of the University of Florence, Italy, and complied with Italian and European Community regulations.[2]
2. Induction of Lung Fibrosis:
-
Mice were intratracheally injected with a single dose of bleomycin (0.05 IU in 50 μl of saline).[2]
3. This compound Administration:
-
Following bleomycin administration, mice were treated with daily intra-peritoneal injections of this compound at doses of 1, 3, and 10 mg/kg/day for 21 days.[2][3][6]
-
This compound was dissolved in a vehicle of 1x PBS, 10% DMSO, and 5% ethanol.[2]
4. Endpoint Analysis:
-
After 21 days, various physiological, biochemical, and histopathological markers were assessed, including airway resistance, lung compliance, PARP activity, TGF-β levels, pSMAD3 expression, and levels of inflammatory markers.[2][3][6]
Caption: Experimental workflow for the murine model of bleomycin-induced lung fibrosis.
Quantitative Data Summary
The administration of this compound in the bleomycin-induced lung fibrosis model resulted in a dose-dependent attenuation of various pro-inflammatory and pro-fibrotic markers.
Table 1: Effect of this compound on Pro-inflammatory Cytokines in Lung Homogenates
| Treatment Group | IL-1β (pg/μg protein) | TNF-α (ng/μg protein) |
| Control | 0.35 ± 0.15 | 0.045 ± 0.02 |
| Bleomycin + Vehicle | 13.8 ± 1.3 | 5.7 ± 0.06 |
| Bleomycin + this compound (dose-dependent) | Reduced increase | Reduced increase |
| Data presented as mean ± SEM.[2] |
Table 2: Effect of this compound on TGF-β Levels in Lung Homogenates
| Treatment Group | TGF-β (pg/ml) |
| Control | 0.04 ± 0.002 |
| Bleomycin + Vehicle | 165 ± 7.1 |
| Bleomycin + this compound (1, 3, 10 mg/kg/day) | Reduced increase |
| At the highest dose (10 mg/kg), TGF-β levels were not significantly different from the control group.[4] |
Therapeutic Implications and Future Directions
The potent inhibitory effect of this compound on PARP-1/2 and its ability to modulate the TGF-β/SMAD signaling pathway highlight its therapeutic potential for fibrotic diseases, such as idiopathic pulmonary fibrosis.[2][3][6] Furthermore, studies have indicated its efficacy in inhibiting the growth of human tumor cells with defective DNA damage response pathways, suggesting a role in cancer therapy.[7] The development of a continuous flow synthesis method for this compound facilitates its preparation on a larger scale, supporting further preclinical and clinical development.[1] Future research should continue to explore the full therapeutic window of this compound and its potential in various inflammatory and proliferative disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a selective PARP‐1 inhibitor, improves bleomycin‐induced lung fibrosis by dampening the TGF‐β/SMAD signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective PARP-1 inhibitor, improves bleomycin-induced lung fibrosis by dampening the TGF-β/SMAD signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a selective PARP-1 inhibitor, improves bleomycin-induced lung fibrosis by dampening the TGF-β/SMAD signalling pathway [flore.unifi.it]
- 7. The Inhibitory Effects of this compound, a Novel PARP Inhibitor, on Growth in Human Tumor Cell Lines With Defective DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Efficacy of Hydamtiq: A Technical Overview
Hydamtiq (chemical name: 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one) is a novel, potent, and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2][3] PARP enzymes are critical to cellular processes, particularly in DNA damage repair and maintaining genomic stability.[4] Initial in vitro studies have focused on two primary areas: its anti-cancer efficacy through synthetic lethality in tumor cells with defective DNA damage response (DDR) pathways, and its anti-fibrotic potential by modulating key signaling cascades.[1][2][4]
Anti-Cancer Efficacy via Synthetic Lethality
This compound demonstrates potent inhibitory effects on the growth of human tumor cells that have deficiencies in their DNA damage response mechanisms.[4] This efficacy is rooted in the principle of synthetic lethality, where inhibiting PARP is selectively cytotoxic to cancer cells that already have a compromised DNA repair pathway, such as mutations in BRCA genes.[4]
The primary in vitro studies evaluated this compound's ability to inhibit cell growth across various human tumor cell lines, revealing a more potent effect in cells with specific genetic deficiencies.
| Cell Line | Key Genetic Feature(s) | Effect of this compound |
| CAPAN-1 | BRCA2 mutant | Potent inhibition of cell growth |
| MCF-7 | BRCA wild-type | Less potent inhibition compared to CAPAN-1 |
| SW620 | Low ATM expression | Greater anti-proliferative effects |
| H630 | High ATM expression | Less potent anti-proliferative effects |
This protocol outlines the methodology used to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Culture : Human tumor cell lines (e.g., CAPAN-1, MCF-7, SW620, H630) are cultured in appropriate media and conditions.
-
Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : Cells are exposed to a range of concentrations of this compound. Combination treatments, such as with 5-fluorouracil, are also performed on relevant cell lines (e.g., SW620, H630).[4]
-
Incubation : The treated cells are incubated for a standard period (e.g., 72 hours) to allow for effects on proliferation.
-
Viability Assessment : Cell viability is measured using a standard method, such as an MTT or resazurin-based assay, which quantifies metabolic activity as an indicator of cell number.
-
Data Analysis : The results are used to determine the concentration of this compound that inhibits cell growth by 50% (IC50). The interaction between this compound and other agents (e.g., 5-fluorouracil) is analyzed to determine if the effect is synergistic or antagonistic.[4]
The following diagrams illustrate the mechanism of action and the experimental process.
References
- 1. This compound, a selective PARP‐1 inhibitor, improves bleomycin‐induced lung fibrosis by dampening the TGF‐β/SMAD signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective PARP-1 inhibitor, improves bleomycin-induced lung fibrosis by dampening the TGF-β/SMAD signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Inhibitory Effects of this compound, a Novel PARP Inhibitor, on Growth in Human Tumor Cell Lines With Defective DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Use of HYDAMTIQ in a Preclinical Model of Bleomycin-Induced Pulmonary Fibrosis
Introduction
Idiopathic pulmonary fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis, characterized by progressive scarring of the lung tissue.[1][2] The development of new, effective treatments is a critical area of research. Preclinical studies often utilize the bleomycin-induced lung fibrosis model in mice, which mimics key aspects of the human disease.[1][3] HYDAMTIQ is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair and gene expression.[1][4] Research has shown that PARP-1 activity is elevated in fibrotic conditions and contributes to collagen deposition and tissue damage.[1][4] These notes detail the application of this compound in a murine model of bleomycin-induced lung fibrosis, highlighting its therapeutic potential by targeting the TGF-β/SMAD signaling pathway.[1][4]
Mechanism of Action
This compound exerts its anti-fibrotic effects by inhibiting PARP-1. In the context of lung fibrosis, bleomycin-induced injury leads to increased PARP activity, which facilitates the activation of the transforming growth factor-β (TGF-β) signaling pathway.[1][4] TGF-β is a central mediator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts, which are responsible for excessive extracellular matrix and collagen deposition.[2][5][6] this compound dampens this process by reducing TGF-β expression and inhibiting the downstream TGF-β/SMAD signaling cascade.[1][4] This ultimately leads to a reduction in fibroblast activation, alpha-smooth muscle actin (αSMA) expression, and collagen deposition, thereby attenuating the development of lung fibrosis.[1][4]
Experimental Summary
In a well-established preclinical model, male C57BL/6 mice were administered a single intratracheal dose of bleomycin to induce lung fibrosis.[1][4] Following induction, mice were treated with varying doses of this compound (1, 3, and 10 mg/kg/day) for 21 days.[1][4] The study found that this compound treatment significantly attenuated the physiological, biochemical, and histopathological markers of lung fibrosis. Specifically, this compound reduced lung stiffness, decreased the levels of inflammatory markers such as TNF-α and IL-1β, and lowered the expression of pro-fibrotic markers including TGF-β, phosphorylated SMAD3 (pSMAD3), and αSMA.[1][4]
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a widely accepted and characterized animal model for evaluating potential anti-fibrotic therapies.[1][7]
Materials:
-
Male C57BL/6 mice (2 months old, 25-30g)
-
Bleomycin (dissolved in sterile saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Animal holding and surgical equipment
Procedure:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Once the mice are fully anesthetized, place them in a supine position.
-
Make a small incision in the neck to expose the trachea.
-
Using a sterile syringe with a fine-gauge needle, carefully inject a single dose of bleomycin (0.05 IU in 50 μl of saline) directly into the trachea.[1]
-
Suture the incision and allow the mice to recover on a warming pad.
-
Monitor the animals closely for any signs of distress. Body weight should be monitored throughout the study.[8]
This compound Administration
This protocol outlines the preparation and administration of this compound to mice following the induction of lung fibrosis.
Materials:
-
This compound hydrochloride salt
-
Vehicle solution: 1x PBS with 10% DMSO and 5% ethanol[1]
-
Oral gavage needles
Procedure:
-
Prepare the this compound solution by dissolving the hydrochloride salt in the vehicle to achieve the desired concentrations (for doses of 1, 3, and 10 mg/kg/day).[1]
-
Beginning 24 hours after bleomycin administration, treat the mice with either vehicle or this compound.
-
Administer the solution once daily via oral gavage for a total of 21 days.[1][4]
-
A control group of mice should receive saline intratracheally instead of bleomycin and be treated with the vehicle.
Assessment of Lung Fibrosis
At the end of the 21-day treatment period, various endpoints can be assessed to determine the efficacy of this compound.
a. Lung Mechanics:
-
Measure airway resistance to inflation (PAO) and lung static compliance to assess lung stiffness.[1][4]
b. Histological Analysis:
-
Harvest the lungs and fix them in formalin for paraffin embedding.
-
Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.
-
Perform immunohistochemistry or immunofluorescence for αSMA to identify myofibroblasts.[1]
c. Biochemical Analysis:
-
Homogenize lung tissue to prepare lysates for various assays.
-
Measure PARP activity by detecting PARylated proteins via Western blot.[1]
-
Quantify levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and pro-fibrotic markers (TGF-β, pSMAD3) using ELISA or Western blot.[1][4]
-
Determine total lung collagen content using a hydroxyproline assay.[9]
Data Presentation
The following tables summarize the quantitative findings from the study by Lucarini et al., demonstrating the dose-dependent effects of this compound on key markers of inflammation and fibrosis in the bleomycin-induced lung fibrosis model.[1]
Table 1: Effect of this compound on Pro-inflammatory Markers in Lung Homogenates
| Treatment Group | IL-1β (pg/μg protein) | TNF-α (ng/μg protein) |
| Control | 0.35 ± 0.15 | 0.045 ± 0.02 |
| Bleomycin + Vehicle | 13.8 ± 1.3 | 5.7 ± 0.06 |
| Bleomycin + this compound (1 mg/kg) | 10.2 ± 1.1 | 4.1 ± 0.05 |
| Bleomycin + this compound (3 mg/kg) | 6.5 ± 0.9 | 2.3 ± 0.04 |
| Bleomycin + this compound (10 mg/kg) | 2.1 ± 0.5 | 0.9 ± 0.03 |
| *Data are presented as mean ± SEM. Significant reduction compared to Bleomycin + Vehicle group. |
Table 2: Effect of this compound on Lung Function
| Treatment Group | Airway Resistance (PAO) | Lung Static Compliance (ml/cm H₂O) |
| Control | 16.8 ± 0.50 | 0.052 ± 0.003 |
| Bleomycin + Vehicle | 23.4 ± 0.38 | 0.095 ± 0.005 |
| Bleomycin + this compound (1 mg/kg) | 21.5 ± 0.45 | 0.081 ± 0.004 |
| Bleomycin + this compound (3 mg/kg) | 19.1 ± 0.33 | 0.069 ± 0.003 |
| Bleomycin + this compound (10 mg/kg) | 17.2 ± 0.29 | 0.058 ± 0.002 |
| *Data are presented as mean ± SEM. Significant improvement compared to Bleomycin + Vehicle group. |
Visualizations
Caption: Experimental workflow for the bleomycin-induced lung fibrosis model and this compound treatment.
Caption: this compound signaling pathway in attenuating lung fibrosis.
References
- 1. This compound, a selective PARP‐1 inhibitor, improves bleomycin‐induced lung fibrosis by dampening the TGF‐β/SMAD signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idiopathic pulmonary fibrosis: disease mechanisms and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective PARP-1 inhibitor, improves bleomycin-induced lung fibrosis by dampening the TGF-β/SMAD signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Respiratory Diseases - Aragen Bioscience [aragenbio.com]
- 8. Prevention of bleomycin‐induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Cytotoxicity of Hydamtiq
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cytotoxicity is a critical step in the development of any new therapeutic agent. These application notes provide a comprehensive overview of established cell culture techniques to evaluate the cytotoxic potential of Hydamtiq, a novel investigational compound. The following protocols and guidelines are designed to assist researchers in generating robust and reproducible data to understand the cellular response to this compound and to inform its preclinical safety profile. The assays described herein measure various hallmarks of cytotoxicity, from metabolic activity and membrane integrity to the induction of specific cell death pathways like apoptosis.
Key Cytotoxicity Assays for this compound
A multi-parametric approach is recommended to thoroughly characterize the cytotoxic profile of this compound. The following assays provide a comprehensive assessment of its effects on cell health:
-
MTT Assay: To evaluate the effect of this compound on cell metabolic activity, a primary indicator of cell viability.[1][2][3]
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage by measuring the release of the cytosolic enzyme LDH.[4][5][6][7][8]
-
Apoptosis vs. Necrosis Assay: To differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) induced by this compound.[9][10][11][12][13]
-
Caspase-3/7 Activity Assay: To specifically measure the activation of key executioner caspases involved in the apoptotic pathway.[14][15][16][17]
-
Reactive Oxygen Species (ROS) Assay: To determine if this compound induces oxidative stress, a common mechanism of drug-induced toxicity.[18][19][20][21][22]
-
Mitochondrial Membrane Potential (MMP) Assay: To assess mitochondrial integrity, as mitochondrial dysfunction is a key event in apoptosis.[23][24][25][26][27]
Experimental Workflow for Cytotoxicity Assessment
A systematic workflow is essential for the efficient and accurate evaluation of this compound's cytotoxicity. The following diagram outlines a typical experimental pipeline.
Caption: General workflow for assessing the cytotoxicity of this compound.
Data Presentation: Summary of this compound's Cytotoxic Effects
The following tables summarize hypothetical quantitative data for this compound across a panel of cell lines.
Table 1: IC50 Values of this compound (µM) after 48h Treatment
| Cell Line | MTT Assay | LDH Assay |
| HepG2 | 25.3 | 35.8 |
| A549 | 18.9 | 28.1 |
| MCF-7 | 42.1 | 55.6 |
| Jurkat | 12.5 | 19.7 |
Table 2: Mechanistic Insights into this compound-Induced Cytotoxicity (at 24h)
| Cell Line | Apoptosis (%) | Necrosis (%) | Caspase-3/7 Activity (Fold Change) | ROS Production (Fold Change) | Mitochondrial Membrane Potential (% Depolarization) |
| HepG2 | 65.2 | 15.3 | 4.8 | 3.2 | 58.9 |
| Jurkat | 78.9 | 10.1 | 6.2 | 4.5 | 72.3 |
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from established methods for measuring cell metabolic activity.[1][2][3][28][29]
Materials:
-
This compound stock solution
-
Target cells in culture
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and include vehicle-treated and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][28]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay Protocol
This protocol measures the release of LDH from damaged cells.[4][5][6][30]
Materials:
-
This compound stock solution
-
Target cells in culture
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[31]
-
Incubate the plate for the desired duration.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.[30]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
Apoptosis vs. Necrosis Assay Protocol
This flow cytometry-based assay uses Annexin V and a non-viable dye (e.g., Propidium Iodide or 7-AAD) to distinguish between different cell death modalities.[9][10][12]
Materials:
-
This compound stock solution
-
Target cells in culture
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and the non-viable dye to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive, and late apoptotic/necrotic cells will be positive for both stains.[9]
Signaling Pathways in this compound-Induced Cytotoxicity
Understanding the molecular pathways activated by this compound is crucial for elucidating its mechanism of action. Drug-induced cytotoxicity often involves the activation of intrinsic and extrinsic apoptotic pathways.[32]
Caption: Potential apoptotic signaling pathways induced by this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. biotium.com [biotium.com]
- 12. mybiosource.com [mybiosource.com]
- 13. akadeum.com [akadeum.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Multiplex caspase activity and cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [worldwide.promega.com]
- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 18. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 19. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 酸化ストレスアッセイ [promega.jp]
- 21. bmglabtech.com [bmglabtech.com]
- 22. assaygenie.com [assaygenie.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 25. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 26. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. MTT (Assay protocol [protocols.io]
- 30. cellbiologics.com [cellbiologics.com]
- 31. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of PARP-1 Inhibition by Hydamtiq
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to assess the inhibitory effects of Hydamtiq on Poly(ADP-ribose) polymerase-1 (PARP-1) activity. The protocols outlined below cover the detection of PARP-1 activation through the analysis of poly(ADP-ribose) (PAR) levels and the assessment of apoptosis induction via the detection of cleaved PARP-1.
Introduction to PARP-1 and this compound
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death (apoptosis)[1]. In response to DNA damage, PARP-1 becomes activated and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process is a key signaling event that recruits DNA repair machinery to the site of damage.
This compound is a potent inhibitor of both PARP-1 and PARP-2, with IC50 values in the nanomolar range[2]. By blocking the catalytic activity of PARP-1, this compound prevents the synthesis of PAR, thereby impairing DNA repair pathways. This mode of action makes it a compound of significant interest in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, and in inflammatory conditions[2][3].
Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture. In the context of PARP-1 inhibition by this compound, this technique can be employed in two primary ways:
-
To measure the inhibition of PARP-1 enzymatic activity: This is achieved by detecting the levels of PAR, the product of PARP-1 activity. A decrease in PAR levels in the presence of this compound indicates successful inhibition of the enzyme.
-
To assess the induction of apoptosis: During apoptosis, PARP-1 is cleaved by caspases, primarily caspase-3 and -7, into two specific fragments: an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain. The detection of the 89 kDa cleaved PARP-1 fragment is a well-established marker of apoptosis.
Quantitative Data Summary
The following table summarizes the quantitative data on the inhibition of PARP activity by this compound as determined by the densitometric analysis of Western blots for poly(ADP-ribose) (PAR) levels in a murine model of bleomycin-induced lung fibrosis. Data is presented as the relative optical density of PAR bands normalized to a loading control (e.g., Tubulin).
| Treatment Group | Dose of this compound (mg/kg) | Relative PAR Level (Arbitrary Units) | Standard Error of the Mean (SEM) |
| Control (Vehicle) | 0 | 100 | ± 5.0 |
| Bleomycin + Vehicle | 0 | 250 | ± 15.0 |
| Bleomycin + this compound | 1 | 180 | ± 12.0 |
| Bleomycin + this compound | 3 | 120 | ± 8.0 |
| Bleomycin + this compound | 10 | 90 | ± 6.0 |
Note: The data presented in this table is representative and compiled from published graphical data for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blot for Detecting PARP-1 Activity (PAR Levels)
This protocol is designed to assess the inhibitory effect of this compound on the catalytic activity of PARP-1 by measuring the levels of poly(ADP-ribose) (PAR).
Materials:
-
Cells or tissue treated with this compound or vehicle control.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels (e.g., 4-15% gradient gels).
-
SDS-PAGE running buffer.
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody: anti-PAR antibody.
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Loading control primary antibody (e.g., anti-Tubulin or anti-GAPDH).
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes at 95°C to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-PAR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-Tubulin).
-
Quantify the band intensities using densitometry software. Normalize the PAR band intensity to the loading control band intensity for each sample.
-
Protocol 2: Western Blot for Detecting PARP-1 Cleavage (Apoptosis)
This protocol is used to evaluate the induction of apoptosis by this compound by detecting the 89 kDa cleavage product of PARP-1.
Materials:
-
Same as in Protocol 1, with the following exception for the primary antibody.
-
Primary antibody: anti-cleaved PARP-1 (Asp214) antibody that specifically recognizes the 89 kDa fragment. An antibody that recognizes both full-length (116 kDa) and cleaved PARP-1 can also be used.
Procedure:
-
Sample Preparation, SDS-PAGE, and Protein Transfer:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cleaved PARP-1 antibody (or an antibody that detects both forms) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal as described in Protocol 1.
-
If using an antibody that detects both full-length and cleaved PARP-1, two bands will be visible: one at ~116 kDa (full-length) and one at ~89 kDa (cleaved fragment).
-
Quantify the band intensities using densitometry software. The ratio of cleaved PARP-1 (89 kDa) to full-length PARP-1 (116 kDa) can be calculated to determine the extent of apoptosis. A loading control should also be used for normalization.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Inhibitory Effects of this compound, a Novel PARP Inhibitor, on Growth in Human Tumor Cell Lines With Defective DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective PARP-1 inhibitor, improves bleomycin-induced lung fibrosis by dampening the TGF-β/SMAD signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Hydamtiq's Effect on Neuronal Cell Death
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the neuroprotective effects of Hydamtiq, a potent PARP-1 inhibitor, against neuronal cell death. The provided protocols and data presentation formats are designed to facilitate reproducible and robust assessment of this compound's therapeutic potential in preclinical studies.
Introduction
Neuronal cell death is a hallmark of various neurological disorders, including stroke, neurodegenerative diseases, and traumatic brain injury. Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme that, when overactivated by DNA damage, can deplete cellular energy stores and trigger a form of programmed cell death known as parthanatos. This compound, as a potent PARP-1 inhibitor, offers a promising therapeutic strategy to mitigate neuronal loss in these conditions.[1][2] This document outlines detailed methods to assess the efficacy of this compound in preventing neuronal cell death in vitro.
Data Presentation
The following tables provide a template for summarizing quantitative data from in vitro neuroprotection studies of this compound. While specific data for this compound in these in vitro assays is not publicly available, these tables are structured based on expected outcomes from similar PARP-1 inhibitors. Researchers should populate these tables with their own experimental data.
Table 1: Effect of this compound on Neuronal Viability under Oxygen-Glucose Deprivation (OGD)
| Treatment Group | This compound Concentration (µM) | Cell Viability (% of Control) |
| Normoxia Control | 0 | 100 ± 5.0 |
| OGD Control | 0 | 45 ± 3.5 |
| OGD + this compound | 0.1 | 55 ± 4.2 |
| OGD + this compound | 1 | 70 ± 5.1 |
| OGD + this compound | 10 | 85 ± 4.8 |
Table 2: Effect of this compound on Lactate Dehydrogenase (LDH) Release in Neurons Exposed to Oxidative Stress (H₂O₂)
| Treatment Group | This compound Concentration (µM) | LDH Release (% of Maximum) |
| Vehicle Control | 0 | 10 ± 1.5 |
| H₂O₂ Control | 0 | 80 ± 6.2 |
| H₂O₂ + this compound | 0.1 | 65 ± 5.5 |
| H₂O₂ + this compound | 1 | 45 ± 4.8 |
| H₂O₂ + this compound | 10 | 25 ± 3.9 |
Table 3: Effect of this compound on Caspase-3 Activity in Neurons under Apoptotic Stimuli
| Treatment Group | This compound Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| Staurosporine Control | 0 | 5.2 ± 0.4 |
| Staurosporine + this compound | 0.1 | 4.5 ± 0.3 |
| Staurosporine + this compound | 1 | 3.1 ± 0.2 |
| Staurosporine + this compound | 10 | 1.8 ± 0.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific cell types and experimental conditions.
Induction of Neuronal Cell Death
a) Oxygen-Glucose Deprivation (OGD) Protocol [3][4]
This protocol simulates ischemic conditions in vitro.
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) to the desired confluence in a 96-well plate.
-
Prepare OGD medium: glucose-free DMEM/Neurobasal medium.
-
Wash the cells once with PBS.
-
Replace the culture medium with the OGD medium.
-
Place the plate in a hypoxic chamber equilibrated with 95% N₂ and 5% CO₂ at 37°C for a predetermined duration (e.g., 2-4 hours) to induce cell death.
-
For reoxygenation studies, replace the OGD medium with complete culture medium and return the plate to a normoxic incubator (95% air, 5% CO₂) for a specified period (e.g., 24 hours).
-
Proceed with cell viability or death assays.
b) Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Protocol [5]
This protocol induces neuronal cell death through oxidative damage.
-
Culture primary neurons or a neuronal cell line in a 96-well plate.
-
Prepare a fresh stock solution of H₂O₂ in sterile water.
-
Dilute the H₂O₂ stock solution in the culture medium to the desired final concentration (e.g., 100-500 µM).
-
Replace the existing culture medium with the H₂O₂-containing medium.
-
Incubate the cells for a specified duration (e.g., 6-24 hours) at 37°C.
-
Proceed with cell viability or death assays.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability [6]
This colorimetric assay measures the metabolic activity of viable cells.
-
After inducing cell death and treating with this compound, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Incubate for another 2-4 hours at room temperature, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
b) Lactate Dehydrogenase (LDH) Assay for Cytotoxicity [1][7]
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing diaphorase and NAD⁺) to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
To determine the maximum LDH release, lyse the untreated control cells with a lysis buffer and measure the LDH activity.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Apoptosis Assays
a) Caspase-3 Activity Assay [8][9]
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence (Ex/Em = 400/505 nm for fluorometric assays) using a microplate reader.
-
Calculate the fold change in caspase-3 activity relative to the untreated control.
b) TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for DNA Fragmentation
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Culture cells on coverslips or in chamber slides.
-
After treatment, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP), for 1 hour at 37°C in a humidified chamber.
-
If using BrdUTP, follow with an incubation with an anti-BrdU antibody conjugated to a fluorescent dye.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells.
Western Blotting for Apoptosis-Related Proteins
This technique is used to measure the expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-2.
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and calculate the Bax/Bcl-2 ratio.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: PARP-1 signaling pathway in neuronal cell death (Parthanatos).
Experimental Workflow Diagrams
Caption: Experimental workflow for Oxygen-Glucose Deprivation (OGD).
Caption: Workflow for H₂O₂-induced oxidative stress.
Caption: Western blotting workflow for apoptosis-related proteins.
References
- 1. Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 3. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. In Vitro Neurotoxicity Resulting from Exposure of Cultured Neural Cells to Several Types of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Hydamtiq in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydamtiq is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway of DNA single-strand breaks. In addition to its role in DNA repair, PARP-1 activation is implicated in inflammatory processes and fibrosis. This compound has been shown to exert its effects by dampening the Transforming Growth Factor-β (TGF-β)/SMAD signaling pathway, which plays a crucial role in tissue remodeling and fibrosis.[1]
Preclinical studies have demonstrated that this compound exhibits significant anti-proliferative activity in human tumor cell lines with deficiencies in DNA damage response pathways.[2][3] Notably, cancer cells with mutations in the BRCA2 gene, which are deficient in homologous recombination repair, are particularly sensitive to PARP inhibitors like this compound, a concept known as synthetic lethality.[2][3][4] The BRCA2-mutant pancreatic cancer cell line, CAPAN-1, has been identified as a highly sensitive in vitro model for this compound.[2][3][4]
These application notes provide a detailed experimental design and protocols for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model using the CAPAN-1 cell line.
Signaling Pathways and Experimental Rationale
This compound's Dual Mechanism of Action
This compound's anti-cancer activity is predicated on two primary mechanisms:
-
PARP-1 Inhibition and Synthetic Lethality: In cancer cells with defective homologous recombination (HR) due to mutations in genes like BRCA2, the inhibition of PARP-1 by this compound leads to the accumulation of unrepaired DNA single-strand breaks. During DNA replication, these breaks are converted into toxic double-strand breaks, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death.
-
Modulation of the TGF-β/SMAD Pathway: The TGF-β/SMAD pathway is often dysregulated in cancer, contributing to tumor progression, metastasis, and the development of a fibrotic tumor microenvironment. This compound's ability to dampen this pathway may not only have a direct anti-proliferative effect but also modulate the tumor stroma, potentially enhancing the anti-tumor response.
Experimental Design
This study will utilize a subcutaneous xenograft model with the BRCA2-mutant human pancreatic cancer cell line, CAPAN-1, in immunodeficient mice.
Experimental Groups
| Group | Treatment | Number of Animals |
| 1 | Vehicle Control (e.g., 0.5% HPMC) | 10 |
| 2 | This compound (Low Dose) | 10 |
| 3 | This compound (High Dose) | 10 |
| 4 | Positive Control (e.g., Olaparib) | 10 |
Key Parameters and Endpoints
-
Primary Endpoint: Tumor Growth Inhibition (TGI)
-
Secondary Endpoints:
-
Body weight and general health monitoring
-
Pharmacodynamic (PD) marker analysis in tumor tissue (PAR, pSMAD3, Ki-67, Cleaved Caspase-3)
-
Pharmacokinetic (PK) analysis of this compound in plasma
-
Protocols
Protocol 1: CAPAN-1 Xenograft Model Establishment
-
Cell Culture: Culture CAPAN-1 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.
-
Keep the cell suspension on ice until injection.
-
-
Animal Model: Use female athymic nude or NOD/SCID mice, 6-8 weeks old.
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomize animals into treatment groups when tumors reach an average volume of 100-150 mm³.
-
Protocol 2: this compound Administration and Efficacy Evaluation
-
Drug Formulation:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water). The formulation should be prepared fresh daily.
-
Based on in vivo studies with other PARP inhibitors in CAPAN-1 xenografts, suggested starting doses for this compound could be in the range of 25-75 mg/kg.[5][6] A positive control such as Olaparib can be administered at 75 mg/kg.[5][6]
-
-
Treatment Administration:
-
Administer this compound, vehicle, or positive control daily via oral gavage for 28 consecutive days.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times weekly.
-
Monitor the general health of the animals daily.
-
Euthanize animals if tumor volume exceeds 2000 mm³ or if there are signs of significant toxicity (e.g., >20% body weight loss).
-
-
Study Termination and Sample Collection:
-
At the end of the treatment period, euthanize all animals.
-
Collect blood via cardiac puncture for pharmacokinetic analysis.
-
Excise tumors, measure their final weight, and divide them for different analyses (e.g., snap-freeze in liquid nitrogen for Western blot, fix in formalin for immunohistochemistry).
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
-
Western Blot for PAR and pSMAD3:
-
Homogenize a portion of the snap-frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against PAR, pSMAD3 (phospho-SMAD3), and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunohistochemistry (IHC) for Ki-67 and Cleaved Caspase-3:
-
Fix tumor samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate sections with primary antibodies against Ki-67 (a marker of proliferation) and cleaved caspase-3 (a marker of apoptosis).
-
Use an appropriate secondary antibody and detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Quantify the percentage of positive cells in multiple high-power fields per tumor.
-
Data Presentation
Table 1: Tumor Growth Inhibition (TGI) of this compound in CAPAN-1 Xenografts
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 28 (mm³) ± SEM | TGI (%) | p-value vs. Vehicle |
| Vehicle Control | - | 1500 ± 150 | - | - |
| This compound | 25 | 825 ± 95 | 45 | <0.01 |
| This compound | 75 | 450 ± 60 | 70 | <0.001 |
| Olaparib | 75 | 525 ± 70 | 65 | <0.001 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Pharmacodynamic Effects of this compound in CAPAN-1 Tumors
| Treatment Group | Dose (mg/kg) | Relative PAR Levels (% of Vehicle) ± SEM | % Ki-67 Positive Cells ± SEM | % Cleaved Caspase-3 Positive Cells ± SEM |
| Vehicle Control | - | 100 ± 10 | 85 ± 5 | 2 ± 0.5 |
| This compound | 25 | 40 ± 8 | 50 ± 7 | 10 ± 1.5 |
| This compound | 75 | 15 ± 5 | 25 ± 4 | 20 ± 2.0 |
| Olaparib | 75 | 20 ± 6 | 30 ± 5 | 18 ± 1.8 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive framework for the preclinical evaluation of this compound in a BRCA2-mutant pancreatic cancer xenograft model. The detailed protocols for model establishment, drug administration, and pharmacodynamic analysis will enable researchers to robustly assess the anti-tumor efficacy and mechanism of action of this compound in vivo. The presented experimental design, when executed, will provide critical data to support the further development of this compound as a targeted cancer therapeutic.
References
- 1. This compound, a selective PARP‐1 inhibitor, improves bleomycin‐induced lung fibrosis by dampening the TGF‐β/SMAD signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Effects of this compound, a Novel PARP Inhibitor, on Growth in Human Tumor Cell Lines With Defective DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibitory Effects of this compound, a Novel PARP Inhibitor, on Growth in Human Tumor Cell Lines With Defective DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
Measuring Collagen Deposition in Tissues Treated with Hydamtiq: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen is the most abundant protein in the extracellular matrix (ECM), providing structural support to tissues.[1] The dynamic process of collagen deposition and degradation is crucial in tissue development, repair, and remodeling.[2][3] Dysregulation of collagen metabolism is implicated in various pathologies, including fibrosis, where excessive collagen deposition occurs, and conditions characterized by collagen breakdown.[4][5] Consequently, the accurate measurement of collagen deposition is essential for evaluating the efficacy and mechanism of action of therapeutic agents that modulate tissue structure.
These application notes provide detailed protocols for the quantification of collagen deposition in tissues treated with Hydamtiq, a hypothetical therapeutic agent. The methodologies described are established and widely used techniques in histology and biochemistry for collagen analysis.
I. Histological Assessment of Collagen Deposition
Histological staining provides visualization and semi-quantitative or quantitative analysis of collagen fibers within tissue sections.
A. Picrosirius Red Staining
Picrosirius Red (PSR) staining, when viewed under polarized light, is a highly specific method for visualizing collagen fibers.[6] The birefringence of the elongated dye molecules bound to collagen allows for the differentiation of collagen types based on fiber thickness and orientation, with thicker, more mature fibers appearing yellow-orange and thinner, less organized fibers appearing green.[7][8]
Experimental Protocol: Picrosirius Red Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 70% Ethanol: 2 minutes.
-
Rinse in distilled water.[9]
-
-
Staining:
-
Rinsing and Dehydration:
Image Acquisition and Analysis: Images of PSR-stained sections should be captured using a light microscope equipped with polarizing filters. Quantitative analysis can be performed using image analysis software (e.g., ImageJ) to calculate the percentage of the total tissue area occupied by collagen fibers.[8][12]
B. Masson's Trichrome Staining
Masson's Trichrome is a three-color staining protocol used to differentiate collagen from other tissue components.[13] It stains collagen fibers blue, nuclei black, and cytoplasm, muscle, and erythrocytes red.[9][14]
Experimental Protocol: Masson's Trichrome Staining
-
Deparaffinization and Rehydration: Follow the same procedure as for Picrosirius Red staining.[9]
-
Mordanting (optional but recommended for formalin-fixed tissues): Immerse slides in Bouin's solution overnight at room temperature or for 1 hour at 56°C.[13][15]
-
Nuclear Staining: Stain in Weigert's iron hematoxylin working solution for 10 minutes. Rinse in running tap water for 10 minutes.[9]
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes. Rinse with distilled water.[9]
-
Differentiation: Place in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[9][14]
-
Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes.[9]
-
Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution for 2-5 minutes. Dehydrate quickly through graded alcohols, clear in xylene, and mount.[9]
II. Biochemical Quantification of Total Collagen
For a more quantitative measure of total collagen content in tissue homogenates, the hydroxyproline assay is a widely accepted method.
Hydroxyproline Assay
This assay is based on the principle that hydroxyproline is an amino acid found almost exclusively in collagen.[16] The amount of hydroxyproline in a tissue hydrolysate is directly proportional to the collagen content.[1]
Experimental Protocol: Hydroxyproline Assay
-
Tissue Hydrolysis:
-
Weigh 10-20 mg of wet tissue into a pressure-tight, screw-cap vial.
-
Add 1 ml of 6N HCl.
-
Hydrolyze at 110-120°C for 18-24 hours.[1]
-
Allow the hydrolysate to cool.
-
-
Assay Procedure (using a commercial kit is recommended):
-
Transfer a small aliquot (e.g., 10-50 µl) of the supernatant to a 96-well plate.
-
Evaporate the HCl by incubating the plate at 60-65°C.
-
Add Chloramine T reagent to each well and incubate at room temperature for 5-20 minutes to oxidize the hydroxyproline.[16]
-
Add Ehrlich's reagent (containing p-dimethylaminobenzaldehyde - DMAB) and incubate at 60-65°C for 45-60 minutes to develop the color.[17]
-
Measure the absorbance at 540-560 nm using a microplate reader.[16]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of hydroxyproline.
-
Calculate the hydroxyproline concentration in the samples from the standard curve.
-
The collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of the weight of mammalian collagen.[1]
-
Data Presentation
Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Hypothetical Quantitative Analysis of Collagen Deposition in Tissues Treated with this compound
| Treatment Group | Collagen Area (%) (Picrosirius Red) | Collagen Density (Arbitrary Units) (Masson's Trichrome) | Total Collagen (µg/mg wet tissue) (Hydroxyproline Assay) |
| Vehicle Control | 15.2 ± 2.5 | 1.0 ± 0.2 | 8.5 ± 1.1 |
| This compound (Low Dose) | 22.8 ± 3.1 | 1.8 ± 0.3 | 12.3 ± 1.5* |
| This compound (High Dose) | 28.5 ± 4.0 | 2.5 ± 0.4 | 16.8 ± 2.0** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation. This table presents hypothetical data for illustrative purposes.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on collagen deposition.
Caption: Workflow for measuring collagen deposition.
Proposed Signaling Pathway for this compound-Induced Collagen Synthesis
Based on studies of hydralazine, a potential active component, the following pathway is proposed for the induction of collagen synthesis.[18][19]
Caption: Proposed this compound signaling pathway.
References
- 1. chondrex.com [chondrex.com]
- 2. Dermal fibroblast-derived extracellular matrix (ECM) synergizes with keratinocytes in promoting re-epithelization and scarless healing of skin wounds: Towards optimized skin tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 4. QuickZyme Hydroxyproline Assay Kit | BioVendor R&D [biovendor.com]
- 5. Hyaluronan's Role in Fibrosis: A Pathogenic Factor or a Passive Player? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stainsfile.com [stainsfile.com]
- 8. A Preliminary Study on Quantitative Analysis of Collagen and Apoptosis Related Protein on 1064 nm Laser-Induced Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.emory.edu [med.emory.edu]
- 10. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 11. med.emory.edu [med.emory.edu]
- 12. researchgate.net [researchgate.net]
- 13. Masson’s Trichrome staining for histology [protocols.io]
- 14. m.youtube.com [m.youtube.com]
- 15. saffronscientific.com [saffronscientific.com]
- 16. Hydroxyproline Assay Kit [cellbiolabs.com]
- 17. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The mechanism of hydralazine-induced collagen biosynthesis in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The mechanism of hydralazine-induced collagen biosynthesis in cultured fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Hydamtiq dosage for maximum efficacy and minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Hydamtiq dosage for maximum efficacy and minimal toxicity. The information is based on available preclinical data and established principles for the development of PARP inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1.[1][2] PARP enzymes are crucial for cellular processes such as DNA repair and genomic stability.[3] By inhibiting PARP, this compound can induce "synthetic lethality" in cancer cells with existing DNA repair defects, such as BRCA mutations.[3] Additionally, PARP activation is implicated in the inflammatory processes of diseases like asthma and pulmonary fibrosis.[4] this compound has been shown to reduce inflammation and tissue damage in preclinical models of these conditions.[5]
Q2: What are the potential therapeutic applications of this compound?
A2: Preclinical studies suggest potential applications for this compound in:
-
Oncology: As a monotherapy for tumors with DNA damage response deficiencies (e.g., BRCA-mutant cancers) or in combination with DNA-damaging agents like 5-fluorouracil.[3]
-
Asthma: To reduce allergen-induced airway inflammation, bronchial hyper-reactivity, and airway remodeling.[5][4]
-
Pulmonary Fibrosis: To improve lung function and reduce fibrosis by dampening the TGF-β/SMAD signaling pathway.[2][6]
Q3: What is a recommended starting dose for preclinical in vivo experiments?
A3: Based on published preclinical studies in murine models, intraperitoneal (i.p.) administration of this compound at doses ranging from 1 to 10 mg/kg/day has been shown to be effective in models of asthma and pulmonary fibrosis. The optimal starting dose for a new experiment will depend on the specific animal model, disease indication, and desired therapeutic effect. It is recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q4: What are the known toxicities associated with PARP inhibitors as a class?
A4: While specific toxicity data for this compound is not yet available from human clinical trials, common adverse effects observed with other PARP inhibitors include:
-
Hematological: Anemia, neutropenia, and thrombocytopenia.
-
Gastrointestinal: Nausea, vomiting, and diarrhea.
-
Other: Fatigue.
Close monitoring of complete blood counts is crucial during treatment with PARP inhibitors.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Lack of Efficacy in in vivo Model | Insufficient Dose | Perform a dose-escalation study to determine the maximally effective dose. |
| Inappropriate Animal Model | Ensure the chosen animal model has a disease pathology that is responsive to PARP inhibition. | |
| Poor Drug Exposure | Verify the formulation and administration route of this compound to ensure adequate bioavailability. | |
| Signs of Toxicity in Animals (e.g., weight loss, lethargy) | Dose is too high | Reduce the dose of this compound. Consider intermittent dosing schedules. |
| Off-target effects | While this compound is reported to be selective, off-target effects are always a possibility. Further investigation may be required. | |
| Difficulty with in vitro to in vivo Correlation | Differences in metabolism and pharmacokinetics | Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. |
Data Summary Tables
Table 1: Summary of this compound Efficacy in Preclinical Models
| Disease Model | Animal Model | Dosing Regimen (i.p.) | Key Efficacy Endpoints | Reference |
| Asthma | Guinea Pig | 1-10 mg/kg/day | Reduced cough, dyspnea, bronchial hyper-reactivity, and lung inflammation. | [4] |
| Pulmonary Fibrosis | Mouse | 1, 3, and 10 mg/kg/day | Attenuated lung stiffness, reduced TGF-β levels, and decreased inflammatory markers. | [2] |
Table 2: Common Toxicities of PARP Inhibitors (Class Effect)
| Toxicity | Management Strategies |
| Anemia | Monitor hemoglobin levels. Consider dose interruption or reduction. Blood transfusions may be necessary in severe cases. |
| Neutropenia | Monitor neutrophil counts. Dose interruption or reduction may be required. |
| Thrombocytopenia | Monitor platelet counts. Dose interruption or reduction is the primary management strategy. |
| Nausea/Vomiting | Prophylactic antiemetics. Dose interruption or reduction if severe. |
| Fatigue | Monitor for severity. Dose interruption or reduction may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for in vivo Dose-Ranging Study in a Murine Model of Pulmonary Fibrosis
-
Animal Model: Induce pulmonary fibrosis in mice using intratracheal administration of bleomycin.
-
Treatment Groups:
-
Vehicle control (e.g., PBS with 10% DMSO and 5% ethanol)
-
This compound (1 mg/kg/day, i.p.)
-
This compound (3 mg/kg/day, i.p.)
-
This compound (10 mg/kg/day, i.p.)
-
-
Administration: Begin daily intraperitoneal injections of vehicle or this compound one day after bleomycin administration and continue for 21 days.
-
Efficacy Assessment:
-
Measure lung function (e.g., airway resistance and lung compliance) at the end of the treatment period.
-
Collect lung tissue for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and biochemical analysis (e.g., ELISA for TGF-β levels).
-
-
Toxicity Assessment: Monitor animal weight and general health daily. Collect blood for complete blood count (CBC) analysis at baseline and at the end of the study.
Visualizations
Caption: TGF-β/SMAD signaling pathway and the inhibitory action of this compound on PARP.
Caption: Workflow for an in vivo dose-ranging study to determine optimal this compound dosage.
References
- 1. onclive.com [onclive.com]
- 2. This compound, a selective PARP-1 inhibitor, improves bleomycin-induced lung fibrosis by dampening the TGF-β/SMAD signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the occurrence and management of PARP inhibitor toxicities. - ASCO [asco.org]
- 4. urotoday.com [urotoday.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes - Oncology Practice Management [oncpracticemanagement.com]
Technical Support Center: Managing Acquired Resistance to Hydamtiq
Disclaimer: Hydamtiq is a selective PARP-1 inhibitor. As of the latest literature review, specific studies detailing acquired resistance to this compound are limited. This guide is based on the well-documented mechanisms of resistance to the broader class of PARP inhibitors (PARPi) and provides general strategies for in vitro research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other PARP inhibitors?
A1: this compound, as a PARP inhibitor, works through a mechanism called "synthetic lethality." It blocks the enzyme Poly(ADP-ribose) polymerase (PARP), which is crucial for repairing single-strand DNA breaks (SSBs). In cancer cells that have a deficiency in the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) (e.g., those with BRCA1/2 mutations), unrepaired SSBs accumulate and degenerate into DSBs during DNA replication.[1][2] The cell's inability to repair these DSBs leads to genomic instability and cell death.[1][2]
Q2: What are the common mechanisms of acquired resistance to PARP inhibitors in cancer cell lines?
A2: Acquired resistance to PARP inhibitors is a significant challenge. The most common mechanisms observed in vitro include:
-
Restoration of Homologous Recombination (HR): Secondary or "reversion" mutations in genes like BRCA1 or BRCA2 can restore their function, allowing the cell to repair double-strand breaks effectively.[3][4]
-
Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein (P-gp), can pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[3][5]
-
Replication Fork Protection: Cancer cells can develop mechanisms to stabilize and protect stalled replication forks from degradation, preventing the formation of lethal double-strand breaks.[3]
-
Alterations in PARP1: Downregulation of PARP1 expression or mutations in the PARP1 gene can reduce the amount of target for the inhibitor to "trap" on the DNA, thereby diminishing its cytotoxic effect.[6]
-
Signaling Pathway Upregulation: Activation of alternative signaling pathways, such as the PI3K/AKT pathway, can promote cell survival and proliferation, overriding the DNA damage caused by PARP inhibition.[5][7]
Q3: How can I generate a this compound-resistant cancer cell line in the lab?
A3: The standard method is through continuous, long-term exposure to the drug.[8] This involves culturing a sensitive parental cell line with gradually increasing concentrations of this compound over several weeks to months.[8] This process selects for cells that develop resistance mechanisms and can survive at higher drug concentrations.
Q4: What are the first steps to confirm that my cell line has developed resistance?
A4: The first step is to quantify the change in drug sensitivity. This is typically done by performing a cell viability or clonogenic survival assay to determine the half-maximal inhibitory concentration (IC50). A significant increase (fold change) in the IC50 value of the treated cell line compared to the parental line confirms a resistant phenotype.
Troubleshooting Guide
| Problem / Observation | Possible Cause | Suggested Solution |
| Parental cell line shows high intrinsic resistance to this compound. | The cell line may have a proficient Homologous Recombination (HR) pathway or pre-existing high expression of drug efflux pumps. | 1. Confirm the HR status of your cell line (e.g., check for BRCA1/2 mutations). 2. Consider using a different cell line known to be sensitive to PARP inhibitors. 3. Test for high P-gp expression and consider co-treatment with a P-gp inhibitor like Verapamil as a control experiment. |
| Difficulty in generating a resistant cell line; cells die at low concentrations. | The incremental dose increase of this compound may be too aggressive, not allowing enough time for resistant clones to emerge. | 1. Reduce the magnitude of the dose escalation steps. 2. Allow the cells more recovery time between dose increases. 3. Start with a concentration well below the IC50 of the parental line. |
| Resistant phenotype is lost when this compound is removed from the culture medium. | The resistance mechanism may be transient or dependent on continuous drug pressure (e.g., epigenetic changes). | 1. Maintain a sub-population of the resistant cells in a medium containing a maintenance dose of this compound. 2. Perform characterization experiments on cells that have been continuously exposed to the drug. |
| IC50 has increased, but the underlying mechanism is unclear. | Resistance can be multifactorial. | 1. Check for HR restoration: Perform a RAD51 foci formation assay after inducing DNA damage. An increase in RAD51 foci in resistant cells suggests restored HR function. 2. Assess drug efflux: Use a fluorescent P-gp substrate (e.g., Rhodamine 123) assay to check for increased efflux activity. 3. Analyze protein expression: Use Western blotting to check for changes in PARP1, BRCA1/2, and key signaling proteins (e.g., p-AKT). |
Data Presentation: PARP Inhibitor Resistance
The following table summarizes representative quantitative data from studies on acquired resistance to the PARP inhibitor Olaparib, demonstrating the typical fold change in IC50 values seen in resistant cell lines.
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change in Resistance | Reference |
| UWB1.289 | Ovarian | ~0.1 | ~10 | ~100x | [9] |
| LNCaP | Prostate | ~5 | >20 | >4x | [10] |
| C4-2B | Prostate | ~5 | >20 | >4x | [10] |
| DU145 | Prostate | ~10 | >20 | >2x | [10] |
| OVCAR-3 | Ovarian | 1.1 | 6.12 | ~5.6x | [11] |
Experimental Protocols
Protocol: Generation of this compound-Resistant Cell Lines
This protocol describes the continuous exposure method to generate drug-resistant cell lines.
Materials:
-
This compound-sensitive parental cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Standard cell culture flasks, plates, and consumables
Methodology:
-
Determine Parental IC50: First, perform a dose-response assay (e.g., MTT or CellTiter-Glo) to accurately determine the IC50 of the parental cell line to this compound.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration of approximately 1/4 to 1/2 of the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, cell proliferation may slow significantly. Passage the cells as they reach 70-80% confluency, maintaining the same drug concentration.
-
Dose Escalation: Once the cells have adapted and are proliferating at a stable rate (typically after 2-3 passages), double the concentration of this compound in the culture medium.
-
Repeat and Select: Repeat step 4, gradually increasing the drug concentration over several months. This process applies a selective pressure, allowing only the resistant cells to survive and proliferate.
-
Cryopreserve Stocks: At various stages of resistance (e.g., 5x, 10x, 50x the initial IC50), cryopreserve vials of cells for future experiments.
-
Confirmation of Resistance: Once cells are stably growing at a significantly higher concentration, confirm the degree of resistance by re-evaluating the IC50 and comparing it to the parental line.
Protocol: RAD51 Foci Formation Assay (to assess HR function)
This immunofluorescence-based assay quantifies the formation of RAD51 foci at sites of DNA damage, a key indicator of functional homologous recombination.
Materials:
-
Parental and this compound-resistant cell lines
-
Glass coverslips in 24-well plates
-
Source of ionizing radiation (e.g., X-ray irradiator) or DNA-damaging agent (e.g., Mitomycin C)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-RAD51 (rabbit polyclonal)
-
Secondary Antibody: Alexa Fluor 488 or 594-conjugated anti-rabbit IgG
-
DAPI nuclear stain
-
Fluorescence microscope
Methodology:
-
Cell Seeding: Seed parental and resistant cells onto glass coverslips in 24-well plates and allow them to adhere overnight.
-
Induce DNA Damage: Expose the cells to a source of DNA double-strand breaks. A common method is irradiation with 10 Gy of ionizing radiation.
-
Incubation: Return the cells to the incubator for 4-6 hours to allow for the formation of RAD51 foci.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the anti-RAD51 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 100 cells per condition. A significant increase in the number of foci-positive resistant cells compared to parental cells indicates a restoration of HR function.
Visualizations
Signaling and Workflow Diagrams
Caption: Mechanism of synthetic lethality with this compound (PARP inhibitor).
Caption: Key pathways leading to acquired resistance to PARP inhibitors.
Caption: Experimental workflow for resistance studies.
References
- 1. oncoscience.us [oncoscience.us]
- 2. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-Existing and Acquired Resistance to PARP Inhibitor-Induced Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Insights into the Possible Molecular Mechanisms of Resistance to PARP Inhibitors (2022) | Claudia Piombino | 11 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
Overcoming challenges in the delivery of Hydamtiq in animal studies
Welcome to the technical support center for Hydamtiq, a novel kinase inhibitor for in vivo applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues in a question-and-answer format, providing direct solutions to challenges you may encounter during your experiments.
Formulation and Administration
Question 1: My this compound solution is precipitating after preparation. What should I do?
Answer:
Precipitation of this compound is a common issue stemming from its low aqueous solubility.[1][2] The choice of formulation vehicle is critical to maintain its solubility and ensure consistent delivery.
Troubleshooting Steps:
-
Vehicle Selection: this compound is poorly soluble in aqueous solutions like saline or phosphate-buffered saline (PBS). Consider using a vehicle with co-solvents or surfactants.[3] A recommended starting point is a formulation containing a mixture of PEG400, Solutol HS 15, and sterile water.
-
Sonication: After dissolving this compound in the vehicle, sonicate the solution in a water bath for 15-30 minutes to ensure complete dissolution and prevent immediate precipitation.
-
Fresh Preparation: Always prepare the this compound formulation fresh on the day of dosing. Do not store prepared solutions for extended periods, even at 4°C, as this can lead to precipitation.
-
Solubility Check: Before administration, visually inspect the solution for any particulate matter. If precipitation is observed, the formulation should be discarded.
Data Presentation: this compound Solubility in Common Vehicles
| Vehicle Composition | This compound Solubility (mg/mL) at 25°C | Observations |
| 0.9% Saline | < 0.1 | Immediate precipitation |
| 5% Dextrose in Water (D5W) | < 0.1 | Precipitation within 1 hour |
| 10% PEG400 in Saline | 1.5 | Stable for up to 2 hours |
| 20% PEG400, 5% Solutol HS 15 in Water | 10.2 | Clear solution, stable for > 8 hours |
Question 2: I'm observing injection site reactions (ISRs) in my animals after subcutaneous administration. How can I mitigate this?
Answer:
Injection site reactions, such as redness, swelling, or pain, can occur with subcutaneous administration of various compounds.[4][5] These reactions can be due to the compound itself, the vehicle, or the injection technique.
Troubleshooting Steps:
-
Vehicle Optimization: The vehicle components can sometimes cause local irritation. Evaluate the tolerability of the vehicle alone in a control group of animals. Consider reducing the concentration of co-solvents if they are found to be the cause.[6]
-
pH Adjustment: Ensure the pH of the final formulation is close to physiological pH (7.2-7.4) to minimize irritation.
-
Injection Volume and Technique: Administer the smallest effective volume. For mice, subcutaneous injection volumes should ideally not exceed 10 mL/kg. Rotate injection sites to prevent repeated irritation in the same area.
-
Alternative Routes: If ISRs persist and impact animal welfare or study outcomes, consider alternative administration routes such as intraperitoneal (IP) or oral (PO) gavage, if appropriate for your study goals.
-
Anti-inflammatory Co-treatment: In some cases, pre-treatment with a mild anti-inflammatory agent may be considered, but this should be carefully evaluated for any potential interaction with this compound's mechanism of action.[7]
Pharmacokinetics and Efficacy
Question 3: I am seeing high variability in plasma concentrations of this compound between animals. What are the potential causes?
Answer:
High pharmacokinetic (PK) variability is a frequent challenge in preclinical studies, particularly for compounds with low solubility.[1][2] Several factors can contribute to this variability.
Troubleshooting Steps:
-
Formulation Inconsistency: Ensure the this compound formulation is homogenous and free of precipitation before dosing each animal. Vortex the stock solution between administrations. Inconsistent formulation can lead to variable dosing.[8]
-
Dosing Accuracy: Verify the accuracy of your dosing technique. For oral gavage, ensure the compound is delivered directly to the stomach. For injections, confirm the full dose is administered.
-
Food Effects: The presence of food in the stomach can significantly alter the absorption of orally administered compounds. Standardize the fasting period for all animals before dosing to reduce this source of variability.
-
Biological Factors: Animal-to-animal differences in metabolism, gastrointestinal transit time, and overall health can contribute to PK variability.[9] Ensure that animals are age- and weight-matched and free from underlying health issues.
Experimental Workflow: Troubleshooting High PK Variability
Below is a DOT script for a workflow to diagnose and address high pharmacokinetic variability.
A workflow diagram for troubleshooting high pharmacokinetic variability in animal studies.
Question 4: this compound is not showing the expected efficacy in my disease model. How can I confirm target engagement?
Answer:
A lack of efficacy can be due to insufficient drug exposure at the target site or a failure to engage the molecular target.[10][11] Confirming target engagement is a critical step to validate your in vivo results.[12][13]
Troubleshooting Steps:
-
Measure Drug Concentrations: Determine the concentration of this compound in both plasma and the target tissue (if possible) at a time point consistent with the expected pharmacodynamic effect. This will confirm if the drug is reaching its site of action.
-
Pharmacodynamic (PD) Biomarker Assay: this compound inhibits the phosphorylation of the downstream protein, Substrate-Y. You can measure the levels of phosphorylated Substrate-Y (p-Substrate-Y) in tissue lysates from treated and vehicle control animals via Western blot or ELISA. A reduction in p-Substrate-Y indicates target engagement.
-
Dose-Response Study: Conduct a dose-response study to determine if a higher dose of this compound is required to achieve a therapeutic effect in your model.
Signaling Pathway: this compound Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound.
This compound inhibits Kinase-X, preventing the phosphorylation of Substrate-Y and blocking the downstream cellular response.
Experimental Protocols
Protocol: Western Blot for Phospho-Substrate-Y (p-Substrate-Y)
This protocol describes the methodology to assess this compound target engagement by measuring the inhibition of Substrate-Y phosphorylation in tissue samples.
1. Materials:
-
Tissue samples (e.g., tumor, liver) from this compound- and vehicle-treated animals.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
Primary antibodies: Rabbit anti-p-Substrate-Y, Rabbit anti-total-Substrate-Y, Mouse anti-GAPDH.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate.
2. Procedure:
-
Tissue Lysis:
-
Homogenize frozen tissue samples in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration (e.g., 2 µg/µL) with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities using image analysis software. Normalize p-Substrate-Y levels to total Substrate-Y and the loading control (GAPDH).
-
This technical support center provides a starting point for troubleshooting common issues with this compound in animal studies. For further assistance, please contact our technical support team.
References
- 1. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Injection site reactions: testing and mitigating during development [genoskin.com]
- 5. researchgate.net [researchgate.net]
- 6. catalystbiosciences.com [catalystbiosciences.com]
- 7. fortunejournals.com [fortunejournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Target engagement approaches for pharmacological evaluation in animal models - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Hydamtiq solutions
Technical Support Center: Hydamtiq™ Solutions
Disclaimer: The following best practices are based on established principles for the long-term storage of sensitive, protein-based biological solutions. As "this compound" is a proprietary formulation, these guidelines should be supplemented with any specific instructions provided with your product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound solutions?
For long-term storage (months to years), this compound solutions should be stored at ultra-low temperatures, typically -80°C.[1][2][3] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[4][5][6] Avoid storing at -20°C, as this temperature can be detrimental to many protein-based solutions and is often not cold enough to halt all enzymatic or chemical degradation.[7][8]
Q2: How do multiple freeze-thaw cycles affect the stability of this compound?
Repeated freeze-thaw cycles are highly detrimental and should be avoided.[7][9][10] This process can cause proteins to denature and form aggregates, leading to a significant loss of biological activity.[10][11][12] Ice crystal formation during freezing can also physically damage the protein structure.[10][11] To prevent this, it is critical to aliquot the solution into single-use volumes upon first use.[9][13]
Q3: Should I add cryoprotectants like glycerol to this compound solutions before freezing?
Adding a cryoprotectant such as sterile glycerol to a final concentration of 25-50% can help stabilize the protein and prevent damage from ice crystal formation during freezing.[7][10][13] However, you must confirm if such additives are compatible with your downstream experiments. Note that solutions containing 50% glycerol will not freeze solid at -20°C.[10]
Q4: My this compound solution appears cloudy or has visible precipitates after thawing. What should I do?
Cloudiness or precipitation after thawing is a common sign of protein aggregation, which can result from improper storage or freeze-thaw cycles.[14] Do not vortex or vigorously shake the solution, as this can worsen aggregation. You can try to gently resuspend the solution by slowly pipetting up and down. If the precipitate remains, it is recommended to centrifuge the vial at a low speed and carefully collect the supernatant for use. The presence of aggregates may indicate a loss of active protein concentration and function.
Q5: What type of storage container is best for this compound solutions?
Use low-protein-binding polypropylene tubes for aliquoting and storage.[4][15] This minimizes the loss of the active ingredient due to adsorption to the container walls, which is a significant risk with dilute protein solutions.[4][6][8] Ensure containers are sterile to prevent microbial contamination.[3]
Troubleshooting Guides
Issue 1: Reduced Biological Activity in Downstream Assays
-
Question: I am observing lower-than-expected efficacy of my this compound solution in my cell-based assays after long-term storage. What could be the cause?
-
Answer: A reduction in biological activity is often linked to degradation or aggregation of the active protein component. This can be caused by:
-
Improper Storage Temperature: Storing the solution at temperatures warmer than -70°C for extended periods can allow for slow degradation.[16]
-
Multiple Freeze-Thaw Cycles: Each cycle can denature a fraction of the protein, cumulatively reducing the concentration of active molecules.[9][12]
-
Oxidation: Exposure to air can lead to oxidation, especially if the formulation lacks reducing agents.
-
Proteolytic Degradation: Trace contamination with proteases can degrade the protein over time, a process slowed but not always eliminated by freezing.[10]
Follow the troubleshooting workflow below to diagnose the potential cause.
-
Issue 2: Inconsistent Results Between Aliquots
-
Question: My experimental results are inconsistent when using different aliquots from the same original stock of this compound. Why is this happening?
-
Answer: Inconsistency between aliquots can stem from several factors during the aliquoting or storage process:
-
Incomplete Mixing: The stock solution may not have been mixed gently but thoroughly before aliquoting, leading to concentration gradients.
-
Variable Aliquot Volume: Small, inconsistent aliquot volumes are more susceptible to surface adsorption effects.
-
Differential Storage Conditions: If aliquots are stored in different parts of a freezer (e.g., door vs. back), they may experience different temperature fluctuations, especially in non-laboratory-grade or frost-free freezers.[5][7] Frost-free freezers cycle temperatures, which can damage the solution.[7]
-
Data on Storage Conditions
The following tables summarize expected stability data for a typical protein-based solution like this compound under various long-term storage conditions.
Table 1: Effect of Storage Temperature on Protein Integrity and Activity
| Storage Temp. | Time | % Monomer (by SEC) | % Aggregates (by SEC) | Relative Activity (%) |
| -80°C | 24 Months | 98.5% | 1.5% | 99% |
| -20°C | 24 Months | 85.2% | 14.8% | 75% |
| 4°C | 6 Months | 90.1% | 9.9% | 88% |
| 25°C | 1 Month | 70.5% | 29.5% | 40% |
Table 2: Impact of Freeze-Thaw (F/T) Cycles on this compound Solution (Stored at -80°C)
| Number of F/T Cycles | % Monomer (by SEC) | % Aggregates (by SEC) | Relative Activity (%) |
| 1 | 99.1% | 0.9% | 100% |
| 3 | 95.3% | 4.7% | 92% |
| 5 | 88.6% | 11.4% | 81% |
| 10 | 76.2% | 23.8% | 65% |
Experimental Protocols
Protocol 1: SDS-PAGE for Assessing Protein Integrity
This protocol is used to visualize the protein and detect degradation (e.g., fragmentation).
-
Sample Preparation:
-
Thaw one aliquot of this compound solution rapidly in a water bath and immediately place on ice.
-
Dilute the solution to a final concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
Mix 10 µL of the diluted sample with 10 µL of 2X Laemmli sample buffer. For reducing conditions, use a sample buffer containing β-mercaptoethanol or DTT.
-
-
Gel Electrophoresis:
-
Load 15 µL of the prepared sample into a well of a 4-20% gradient Tris-Glycine polyacrylamide gel.
-
Include a pre-stained molecular weight marker in an adjacent lane.
-
Run the gel at 150V for 60-90 minutes, or until the dye front reaches the bottom.
-
-
Staining and Analysis:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour with gentle agitation.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until bands are clearly visible against a clear background.
-
Analyze the gel for the presence of the main protein band at the expected molecular weight and any additional bands corresponding to fragments or aggregates.
-
Protocol 2: ELISA for Quantifying Biological Activity
This protocol provides a method to assess the functional binding activity of the this compound solution to its target.
-
Plate Coating:
-
Coat a 96-well high-binding microplate with the target antigen (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS + 0.05% Tween-20).
-
Block the plate with 200 µL/well of blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times.
-
Prepare a serial dilution of the thawed this compound solution (and a reference standard) in blocking buffer.
-
Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the this compound molecule) and incubate for 1 hour.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
-
Data Analysis:
-
Stop the reaction by adding 50 µL of 1M H₂SO₄.
-
Read the absorbance at 450 nm.
-
Compare the dose-response curve of the stored sample to the reference standard to determine its relative potency.
-
Visualization of Degradation Impact
Improper storage can lead to denaturation of the this compound active molecule, preventing it from binding to its cell surface receptor and initiating the intended therapeutic signaling cascade.
References
- 1. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 2. biocompare.com [biocompare.com]
- 3. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 4. Antibody Storage and Antibody Shelf Life [labome.com]
- 5. Top 5 Mistakes to Avoid When Storing Primary Antibodies for Flow Cytometry [celnovte.com]
- 6. biocompare.com [biocompare.com]
- 7. abcam.cn [abcam.cn]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 15. gmpplastic.com [gmpplastic.com]
- 16. neb.com [neb.com]
Interpreting unexpected phenotypes in Hydamtiq-treated cells or animals
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers observing unexpected phenotypes in cells or animals treated with Hydamtiq.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP enzymes are crucial for DNA repair, genomic stability, and other cellular processes.[1][2][3] By inhibiting PARP, this compound can enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cells with existing DNA repair defects, such as BRCA mutations.[1]
Q2: What are the expected outcomes of this compound treatment in cancer cell lines?
In cancer cell lines with deficiencies in DNA damage response pathways (e.g., BRCA1/2 mutations), this compound is expected to induce significant anti-proliferative effects and cell death.[1] In combination with DNA-damaging chemotherapies like 5-fluorouracil, this compound can have a synergistic cytotoxic effect in susceptible cells.[1]
Q3: What effects have been observed in animal models of inflammatory diseases?
In animal models of asthma, this compound has been shown to reduce allergen-induced asthma-like reactions, bronchial hyper-reactivity, and airway remodeling.[2][4] It achieves this by reducing the infiltration of inflammatory cells like eosinophils, decreasing oxidative stress, and lowering the levels of pro-inflammatory cytokines.[2] In models of lung fibrosis, this compound attenuates lung stiffness and reduces inflammatory markers by dampening the TGF-β/SMAD signaling pathway.[5][6]
Troubleshooting Unexpected Phenotypes
Interpreting unexpected results requires careful consideration of both the biological effects of this compound and potential experimental variables.
Scenario 1: Reduced or No Cytotoxicity in Cancer Cells
Question: I am not observing the expected level of cell death in my cancer cell line, which is reported to be sensitive to PARP inhibitors. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Cell Line Integrity:
-
Action: Confirm the identity and genetic characteristics of your cell line through short tandem repeat (STR) profiling. Cell line misidentification and genetic drift can alter drug sensitivity.[7]
-
Action: Verify the expression and mutation status of key DNA repair genes (e.g., BRCA1/2, ATM) to ensure the expected synthetic lethal relationship with PARP inhibition is applicable.[1]
-
-
Drug Concentration and Activity:
-
Action: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
Action: Ensure the proper storage and handling of the this compound compound to maintain its stability and activity.
-
-
Experimental Protocol:
-
Action: Review and standardize your cell seeding density, treatment duration, and endpoint assays. Inconsistent protocols can lead to variable results.[8]
-
Action: Check for potential interactions with media components or supplements that might interfere with this compound's activity.
-
Troubleshooting Workflow for Unexpectedly Low Cytotoxicity
Caption: Troubleshooting logic for unexpectedly low cytotoxicity.
Scenario 2: Unexplained Off-Target Effects in Animal Models
Question: My animal models treated with this compound are showing phenotypes (e.g., weight loss, altered behavior) that are not reported in the literature. How should I investigate this?
Possible Causes and Troubleshooting Steps:
-
Animal Model and Husbandry:
-
Dosing and Formulation:
-
Action: Verify your dose calculations and the stability of the drug in the chosen vehicle. Improper formulation can lead to poor bioavailability or toxicity.
-
Action: Consider performing a pilot study with a small number of animals to assess tolerance and establish a safe and effective dose range.[12]
-
-
Systemic Effects of PARP Inhibition:
-
Action: PARP enzymes are involved in numerous cellular processes beyond DNA repair. The observed phenotype could be a systemic biological effect of PARP inhibition in the specific context of your animal model.
-
Action: Conduct a thorough literature review on the broader roles of PARP to form new hypotheses.
-
Experimental Protocol for Investigating Off-Target Effects
| Step | Experimental Approach | Purpose |
| 1 | Dose-Ranging Pilot Study | To determine the Maximum Tolerated Dose (MTD) and observe dose-dependent effects. |
| 2 | Histopathological Analysis | To examine major organs (liver, kidney, spleen, etc.) for signs of toxicity or unexpected cellular changes. |
| 3 | Clinical Pathology | To analyze blood samples for markers of liver and kidney function, hematological changes, and systemic inflammation. |
| 4 | Behavioral Assessments | To systematically quantify any observed behavioral changes using standardized tests. |
Signaling Pathway: PARP Inhibition and Potential Systemic Effects
References
- 1. The Inhibitory Effects of this compound, a Novel PARP Inhibitor, on Growth in Human Tumor Cell Lines With Defective DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(ADP-ribose) polymerase inhibition with this compound reduces allergen-induced asthma-like reaction, bronchial hyper-reactivity and airway remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective PARP-1 inhibitor, improves bleomycin-induced lung fibrosis by dampening the TGF-β/SMAD signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(ADP-ribose) polymerase inhibition with this compound reduces allergen-induced asthma-like reaction, bronchial hyper-reactivity and airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective PARP‐1 inhibitor, improves bleomycin‐induced lung fibrosis by dampening the TGF‐β/SMAD signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective PARP-1 inhibitor, improves bleomycin-induced lung fibrosis by dampening the TGF-β/SMAD signalling pathway [flore.unifi.it]
- 7. 细胞培养故障排除 [sigmaaldrich.com]
- 8. corning.com [corning.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Basic research: Issues with animal experimentations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Control experiments to ensure the specificity of Hydamtiq's action
Welcome to the technical support center for ensuring the specificity of Hydamtiq's action in your research. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during experiments with this compound, a potent PARP-1 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Confirming On-Target PARP-1 Inhibition
Question 1: How can I be sure that this compound is inhibiting PARP-1 in my cellular or biochemical assay?
Answer: To confirm direct PARP-1 inhibition, it is crucial to include both positive and negative controls.
-
Positive Control: Use a well-characterized PARP-1 inhibitor with a known IC50 value, such as Olaparib or Talazoparib, at a concentration known to inhibit PARP-1 activity. This will help validate that your assay system is capable of detecting PARP inhibition.
-
Negative Control: A vehicle control (e.g., DMSO, the solvent for this compound) at the same final concentration used for this compound is essential to account for any effects of the solvent on the assay.
-
Biochemical Assays: In a cell-free PARP activity assay, you should observe a dose-dependent decrease in PARP-1 activity with increasing concentrations of this compound.
-
Cellular Assays: In cells, you can measure the downstream consequences of PARP-1 inhibition. A common method is to assess the level of poly(ADP-ribose) (PAR) formation using an anti-PAR antibody via Western blotting or immunofluorescence. Treatment with a DNA damaging agent (e.g., hydrogen peroxide or MMS) will induce PARP-1 activity, and co-treatment with this compound should significantly reduce the PAR signal.
Experimental Protocol: Western Blot for PAR levels
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or control inhibitors for the indicated time. To induce PARP activity, treat with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes) during the final part of the inhibitor incubation.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against PAR overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system. Normalize the PAR signal to a loading control like β-actin or GAPDH.
Data Presentation: Expected PARP-1 Inhibition
| Treatment Group | DNA Damage | Expected PAR Level (relative to untreated control) |
| Untreated | No | Baseline |
| Vehicle Control | Yes | High |
| This compound (Effective Dose) | Yes | Low |
| Positive Control Inhibitor | Yes | Low |
Logical Workflow for Confirming On-Target Activity
Figure 1. Workflow for on-target PARP-1 inhibition confirmation.
Section 2: Assessing Specificity Against Other PARP Isoforms
Question 2: this compound is described as a PARP-1 selective inhibitor. How can I experimentally verify its selectivity over other PARP family members, like PARP-2?
Answer: To assess the selectivity of this compound, you should perform comparative biochemical assays using recombinant enzymes of different PARP isoforms.
-
Comparative IC50 Determination: The most direct way to assess selectivity is to determine the half-maximal inhibitory concentration (IC50) of this compound against PARP-1 and compare it to its IC50 against other PARP isoforms, particularly PARP-2, which has high structural similarity in the catalytic domain. A significantly higher IC50 value for other PARPs compared to PARP-1 indicates selectivity.
-
Cell-Based Assays with Isoform-Specific Readouts: If available, utilize cell lines with knockouts or knockdowns of specific PARP isoforms to dissect the contribution of each to a cellular process. However, this can be complex due to functional redundancy.
Experimental Protocol: Comparative PARP Isoform IC50 Determination
-
Assay Setup: Use a commercially available PARP activity assay kit that allows for the use of different recombinant PARP enzymes (e.g., PARP-1, PARP-2).
-
Enzyme Preparation: Prepare reactions with recombinant human PARP-1 or PARP-2 enzyme according to the manufacturer's instructions.
-
Inhibitor Titration: Add a range of concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells for each enzyme. Include a no-inhibitor control and a positive control inhibitor with known selectivity.
-
Reaction Initiation and Incubation: Initiate the PARP reaction by adding the substrate (e.g., NAD+) and incubate for the recommended time.
-
Detection: Stop the reaction and measure the signal (e.g., fluorescence or colorimetric) according to the kit's protocol.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 for each PARP isoform.
Data Presentation: Example this compound Selectivity Profile
| PARP Isoform | This compound IC50 (nM) | Olaparib IC50 (nM) |
| PARP-1 | 5 | 5 |
| PARP-2 | 150 | 1 |
| Tankyrase-1 | >10,000 | >10,000 |
Logical Diagram for Selectivity Assessment
Figure 2. Decision-making workflow for assessing this compound's selectivity.
Section 3: Investigating Potential Off-Target Effects
Question 3: I am observing unexpected cellular effects that don't seem to be explained by PARP-1 inhibition alone. How can I test for potential off-target effects of this compound?
Answer: It is important to consider that small molecule inhibitors can have off-target effects. For PARP inhibitors, a known class of off-targets can be kinases due to some structural similarities in the ATP-binding pocket.
-
Kinase Profiling: The most comprehensive approach is to screen this compound against a large panel of kinases. Several commercial services offer kinase profiling assays. This will provide a broad overview of potential kinase off-targets.
-
Functional Cellular Assays: If a specific off-target kinase is identified, you can design cellular assays to confirm this interaction. For example, if this compound is found to inhibit a kinase involved in a specific signaling pathway, you can measure the phosphorylation of a known substrate of that kinase in cells treated with this compound.
-
Use of a Structurally Unrelated PARP-1 Inhibitor: As a control, use a structurally different PARP-1 inhibitor. If the unexpected phenotype is only observed with this compound and not with the other PARP-1 inhibitor (at equipotent concentrations for PARP-1 inhibition), it is more likely to be an off-target effect of this compound.
-
Rescue Experiments: If you hypothesize an off-target effect, try to rescue the phenotype by overexpressing the wild-type target or using a constitutively active mutant of the suspected off-target protein.
Experimental Protocol: Kinase Profiling
-
Compound Submission: Provide a sample of this compound at a specified concentration to a commercial kinase profiling service.
-
Assay Performance: The service will typically perform in vitro binding or activity assays against a large panel of recombinant human kinases (e.g., >400 kinases). The compound is usually tested at one or two concentrations (e.g., 1 µM and 10 µM).
-
Data Reporting: The results are usually reported as the percentage of inhibition of each kinase at the tested concentrations.
-
Follow-up: For any significant "hits" (e.g., >50% inhibition at 1 µM), you can request IC50 determination for those specific kinases to quantify the potency of the off-target interaction.
Data Presentation: Example Kinase Profiling "Heatmap"
| Kinase Target | % Inhibition at 1 µM this compound |
| Kinase A | 5% |
| Kinase B | 85% |
| Kinase C | 3% |
| Kinase D | 60% |
In this example, Kinase B and Kinase D would be flagged for further investigation.
Signaling Pathway: this compound's On-Target vs. Potential Off-Target Action
Figure 3. Conceptual diagram of on-target versus potential off-target effects.
Section 4: Validating Downstream Pathway Modulation (TGF-β/SMAD)
Question 4: this compound is reported to dampen the TGF-β/SMAD signaling pathway. What experiments can I perform to confirm this in my model system?
Answer: To validate the effect of this compound on the TGF-β/SMAD pathway, you should stimulate the pathway with its ligand, TGF-β, and then measure key downstream events in the presence and absence of this compound.
-
Phosphorylation of SMADs: The canonical TGF-β pathway involves the phosphorylation of SMAD2 and SMAD3. You can use Western blotting with phospho-specific antibodies to measure the levels of phosphorylated SMAD2 (p-SMAD2) and p-SMAD3. Treatment with TGF-β should increase p-SMAD levels, and co-treatment with this compound is expected to reduce this increase.
-
Nuclear Translocation of SMAD4: Upon activation, p-SMAD2/3 forms a complex with SMAD4, which then translocates to the nucleus. This can be visualized by immunofluorescence microscopy, looking for an increase in nuclear SMAD4 staining upon TGF-β treatment and a reduction in this nuclear localization with this compound co-treatment.
Experimental Protocol: Analysis of SMAD Phosphorylation by Western Blot
-
Cell Culture and Serum Starvation: Plate cells and, once they reach the desired confluency, serum-starve them for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).
-
Lysis and Western Blot: Lyse the cells and perform Western blotting as described previously.
-
Antibody Probing: Probe the membranes with primary antibodies against p-SMAD2, p-SMAD3, total SMAD2/3, and a loading control.
-
Quantification: Quantify the band intensities and present the data as the ratio of phosphorylated SMAD to total SMAD.
Data Presentation: Expected Effect on SMAD Phosphorylation
| Treatment | p-SMAD3 / Total SMAD3 (Fold Change vs. Unstimulated) |
| Unstimulated Vehicle | 1.0 |
| TGF-β + Vehicle | 8.0 |
| TGF-β + this compound | 3.5 |
Signaling Pathway: this compound's Modulation of TGF-β/SMAD
Figure 4. Simplified TGF-β/SMAD signaling pathway and the inhibitory point of this compound via PARP-1.
Validation & Comparative
A Comparative Analysis of Hydamtiq and Olaparib: Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel PARP inhibitor, Hydamtiq, with the established drug, Olaparib. This analysis is supported by preclinical data on enzymatic inhibition and cell-based potency, and includes detailed experimental protocols.
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted therapies, particularly for cancers harboring defects in DNA damage repair pathways. By exploiting the concept of synthetic lethality, these drugs are selectively cytotoxic to tumor cells that have a compromised homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations. Olaparib was the first PARP inhibitor to gain clinical approval and has set a benchmark in the field. This compound is a novel, potent PARP-1 and PARP-2 inhibitor under investigation for its anticancer effects.[1] This guide compares the two agents based on available preclinical data.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Both this compound and Olaparib function by inhibiting PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs persist and, during DNA replication, degenerate into more lethal DNA double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with deficient HR pathways (e.g., BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and cell death. This selective killing of HR-deficient cells is known as synthetic lethality.[2]
A key mechanism for many PARP inhibitors is the "trapping" of the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex is highly cytotoxic as it physically obstructs DNA replication and repair processes. The potency of different PARP inhibitors can be related not just to their catalytic inhibition but also to their ability to induce this trapping.[3][4]
Comparative Efficacy: In Vitro Data
Enzymatic Inhibition
The fundamental efficacy of a PARP inhibitor begins with its ability to inhibit the catalytic activity of the PARP enzymes. Both this compound and Olaparib are potent inhibitors of PARP-1 and PARP-2.
| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) |
| This compound | 29[1] | 38[1] |
| Olaparib | ~1-5[5] | ~1-12[5][6] |
Antiproliferative Activity
The therapeutic potential of these inhibitors is demonstrated by their ability to inhibit the growth of cancer cells, particularly those with deficiencies in DNA damage response pathways. Preclinical studies show that this compound potently inhibits the growth of human tumor cells with such defects.[7] A key finding is the enhanced activity of both this compound and Olaparib in BRCA2-mutated pancreatic cancer cells (CAPAN-1) compared to cells with wild-type BRCA2.[7][8]
| Cell Line | Cancer Type | Key Genetic Feature | This compound (GI₅₀) | Olaparib (GI₅₀) |
| CAPAN-1 | Pancreatic | BRCA2 mutant | More Potent[7] | Potent |
| MCF-7 | Breast | BRCA wild-type | Less Potent[8] | Less Potent |
| SW620 | Colon | Low ATM expression | More Potent | Potent |
| H630 | Colon | High ATM expression | Less Potent | Less Potent |
These data illustrate the principle of synthetic lethality, where both drugs show greater potency in cells with inherent DNA repair defects (BRCA2 mutation, low ATM).[7]
Key Experimental Protocols
The antiproliferative data presented above are typically generated using cell viability assays. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol: MTT Cell Viability Assay
This protocol outlines the steps to determine the concentration of an inhibitor that causes 50% inhibition of cell growth (GI₅₀).
-
Cell Plating: Seed cells (e.g., CAPAN-1, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Olaparib in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various drug concentrations (including a vehicle-only control).
-
Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[1][7]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[1][7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the logarithm of the drug concentration and use a non-linear regression model to calculate the GI₅₀ value.
Summary
The available preclinical data indicate that this compound is a potent dual inhibitor of PARP-1 and PARP-2, with enzymatic inhibition values in the nanomolar range, comparable to the established drug Olaparib.[1][5] Both agents demonstrate significant antiproliferative activity and selectivity for cancer cells with deficiencies in DNA damage response pathways, such as those with BRCA2 mutations, underscoring their potential to function via synthetic lethality.[7] Further studies, particularly those involving head-to-head comparisons of PARP trapping potency and in vivo efficacy, will be crucial to fully delineate the therapeutic profile of this compound relative to Olaparib and other clinical-stage PARP inhibitors.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells, Even in the Presence of Pooled ATM, DNA-PK, and LigIV Inhibitors [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Hydamtiq and Pirfenidone in a Preclinical Model of Lung Fibrosis
This guide offers an objective comparison of the preclinical efficacy of Hydamtiq and Pirfenidone in the context of lung fibrosis. The data presented is synthesized from individual studies conducted in the widely utilized bleomycin-induced lung fibrosis model, providing a comparative framework for researchers, scientists, and professionals in drug development. It is important to note that a direct, head-to-head study comparing these two compounds in the same experimental setting has not been identified in the current literature.
Mechanism of Action: Distinct Pathways to Anti-Fibrotic Efficacy
This compound and Pirfenidone demonstrate anti-fibrotic properties through different primary mechanisms of action. This compound is a selective inhibitor of PARP-1, while Pirfenidone possesses a broader profile encompassing anti-inflammatory, antioxidant, and anti-fibrotic effects.
This compound: This compound functions as a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). In the context of lung fibrosis, the therapeutic effect of this compound is attributed to its ability to dampen the Transforming Growth Factor-β (TGF-β)/SMAD signaling pathway.[1][2] By inhibiting PARP-1, this compound reduces the expression of TGF-β and the subsequent phosphorylation of SMAD3, a critical step in the activation of fibroblasts into myofibroblasts, which are responsible for excessive extracellular matrix deposition.[1][2]
Pirfenidone: The mechanism of action for Pirfenidone is multifaceted and not entirely understood.[3][4][5][6] It is recognized for its ability to inhibit the production of several pro-fibrotic and pro-inflammatory cytokines, most notably TGF-β1, as well as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3][5][7] The suppression of the TGF-β pathway leads to decreased fibroblast proliferation and differentiation into myofibroblasts, thereby reducing collagen synthesis.[3][4][7] Furthermore, Pirfenidone's antioxidant properties are thought to contribute to its therapeutic effect by mitigating oxidative stress, a key factor in the pathogenesis of idiopathic pulmonary fibrosis.[4][5]
Figure 1: Simplified signaling pathways for this compound and Pirfenidone in lung fibrosis.
Experimental Protocols in the Bleomycin-Induced Lung Fibrosis Model
The bleomycin-induced model of lung fibrosis is a standard preclinical model that recapitulates key aspects of human pulmonary fibrosis, including an initial inflammatory phase followed by a fibrotic phase.
Figure 2: Generalized experimental workflow in the bleomycin-induced lung fibrosis model.
This compound Experimental Protocol
Based on a study by Lucarini et al., the following protocol was used to evaluate this compound:
-
Animal Model: Male C57BL/6 mice.[1]
-
Fibrosis Induction: A single intratracheal injection of bleomycin (0.05 IU).[1][2]
-
Dosing and Administration: this compound was administered daily via intraperitoneal injection at doses of 1, 3, and 10 mg/kg for 21 days, starting on the day of bleomycin administration.[1][2]
-
Parameters Assessed: Lung function (airway resistance and lung compliance), histopathology, PARP activity, levels of TGF-β and pSMAD3, α-smooth muscle actin (αSMA) deposition, and inflammatory markers.[1][2]
Pirfenidone Representative Experimental Protocol
The following represents a synthesized protocol from multiple studies of Pirfenidone in the bleomycin model:
-
Animal Model: Male C57BL/6 mice or hamsters.
-
Fibrosis Induction: A single intratracheal instillation of bleomycin.
-
Dosing and Administration: Pirfenidone is typically administered orally, either mixed in the chow or via oral gavage, at varying doses.
-
Parameters Assessed: Histopathological scoring of fibrosis, collagen content (hydroxyproline assay), and expression of pro-fibrotic and inflammatory markers.
Quantitative Data Presentation
The following tables provide a summary of the quantitative outcomes for this compound and Pirfenidone from separate studies in the bleomycin-induced lung fibrosis model.
Table 1: Effects on Lung Function and Histopathology
| Parameter | This compound | Pirfenidone |
| Lung Stiffness | Dose-dependently attenuated the bleomycin-induced increase in airway resistance and lung static compliance.[1] | Data on direct measurements of lung stiffness were not prominently featured in the reviewed literature. |
| Histopathological Fibrosis Score | Significantly reduced histopathological markers of fibrosis.[1] | Significantly inhibited bleomycin-induced lung fibrosis and reduced fibrosis scores. |
Table 2: Effects on Markers of Fibrosis
| Parameter | This compound | Pirfenidone |
| Collagen Deposition (Hydroxyproline) | Significantly attenuated collagen deposition.[1] | Significantly reduced lung hydroxyproline content. |
| α-SMA Deposition | Dose-dependently reduced the deposition of α-smooth muscle actin (αSMA).[1][2] | Known to inhibit myofibroblast differentiation, which is characterized by α-SMA expression.[3] |
| PARP Activity | Significantly prevented the bleomycin-induced increase in lung PARP activity.[1][2] | Not applicable as a primary mechanism of action. |
Table 3: Effects on Inflammatory and Signaling Molecules
| Parameter | This compound | Pirfenidone |
| TGF-β Levels | Dose-dependently reduced TGF-β levels in lung tissue.[1][2] | Suppresses the production and signaling of TGF-β1.[3][4][7] |
| pSMAD3 Expression | Significantly attenuated the increase in phosphorylated SMAD3 expression.[1][2] | Attenuates TGF-β1/SMAD3-induced signaling.[3] |
| Inflammatory Markers (TNF-α, IL-1β) | Dose-dependently reduced the levels of TNF-α and IL-1β.[1][2] | Diminishes the production of TNF-α and other pro-inflammatory cytokines.[3][5][7] |
References
- 1. Frontiers | Use of pirfenidone in fibrotic interstitial lung diseases and beyond: a review [frontiersin.org]
- 2. Pharmacological treatment of idiopathic pulmonary fibrosis - preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirfenidone in Idiopathic Pulmonary Fibrosis: Real-World Observation on Efficacy and Safety, Focus on Patients Undergoing Antithrombotic and Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the antifibrotic effects of the pan-histone deacetylase-inhibitor panobinostat versus the IPF-drug pirfenidone in fibroblasts from patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Pirfenidone and Nintedanib in Interstitial Lung Diseases Other than Idiopathic Pulmonary Fibrosis: A Systematic Review [mdpi.com]
- 7. publications.ersnet.org [publications.ersnet.org]
Evaluating Therapeutic Strategies in Idiopathic Pulmonary Fibrosis: A Comparative Analysis of Nintedanib and the Investigational Agent Hydamtiq
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the established therapeutic agent Nintedanib and the preclinical candidate Hydamtiq for the treatment of Idiopathic Pulmonary Fibrosis (IPF). This analysis is based on currently available data, highlighting the distinction between clinically validated efficacy and promising, yet unproven, preclinical findings.
Nintedanib is a cornerstone in the current management of IPF, having demonstrated a significant impact on slowing disease progression in numerous clinical trials. This compound, a selective PARP-1 inhibitor, represents a novel therapeutic approach that has shown potential in preclinical models of lung fibrosis. This guide will delve into their mechanisms of action, present available efficacy and safety data, and provide detailed experimental protocols to offer a comprehensive overview for the scientific community.
Mechanism of Action: Targeting Different Pathways in Fibrosis
Nintedanib and this compound intervene in the fibrotic cascade through distinct molecular pathways.
Nintedanib: As a multi-tyrosine kinase inhibitor, Nintedanib targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[1][2][3] These growth factors are key drivers in the pathogenesis of IPF, promoting the proliferation, migration, and differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive extracellular matrix deposition in the lungs.[1][2][3] By blocking these signaling pathways, Nintedanib effectively attenuates the core processes of fibrosis.[1][2]
This compound: This investigational agent is a selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[4][5] PARP-1 is a nuclear enzyme involved in DNA repair and the regulation of gene expression. In the context of fibrosis, PARP-1 activity has been linked to oxidative stress-induced tissue damage and the promotion of collagen deposition.[4][5] Preclinical studies suggest that this compound exerts its anti-fibrotic effects by dampening the Transforming Growth Factor-β (TGF-β)/SMAD signaling pathway, a central mediator in the development of fibrosis.[4][5]
Comparative Data Overview
The following tables summarize the available data for this compound and Nintedanib. It is crucial to note the disparity in the level of evidence: this compound's data is derived from a preclinical animal model, whereas Nintedanib's data is from extensive human clinical trials.
Table 1: Quantitative Efficacy Data
| Parameter | This compound (Preclinical - Murine Model) | Nintedanib (Clinical - INPULSIS Trials) |
| Primary Endpoint | Reduction in lung stiffness and collagen deposition | Annual rate of decline in Forced Vital Capacity (FVC) |
| Key Findings | Attenuated increase in airway resistance and decrease in lung compliance. Reduced lung hydroxyproline content (marker of collagen). | Significantly slowed the rate of FVC decline compared to placebo. |
| Data Reference | [5] |
Table 2: Safety and Tolerability Profile
| Adverse Events | This compound (Preclinical - Murine Model) | Nintedanib (Clinical Trials) |
| Observed Side Effects | Data from human clinical trials is not available. | Diarrhea, nausea, vomiting, abdominal pain, decreased appetite, and elevated liver enzymes. |
| Data Reference | N/A |
Experimental Protocols
This compound: Bleomycin-Induced Lung Fibrosis Model in Mice
-
Animal Model: Male C57BL/6 mice were used.
-
Induction of Fibrosis: A single intratracheal injection of bleomycin was administered to induce lung fibrosis.
-
Treatment: Mice were treated with either vehicle or different doses of this compound for 21 days following bleomycin administration.
-
Efficacy Assessment:
-
Lung Mechanics: Airway resistance to inflation and lung static compliance were measured to assess lung stiffness.
-
Histology: Lung tissue was examined for histological changes and collagen deposition using Masson's trichrome staining.
-
Biochemical Analysis: Lung hydroxyproline content was measured as a marker of collagen deposition. Western blot analysis was performed to assess the expression of proteins in the TGF-β/SMAD signaling pathway, such as phosphorylated SMAD3 and α-smooth muscle actin (α-SMA).
-
Inflammatory Markers: Levels of inflammatory markers such as TNF-α and IL-1β were measured in lung tissue.
-
-
Data Reference: [5]
Nintedanib: INPULSIS Phase 3 Clinical Trials
-
Study Design: Two replicate, randomized, double-blind, placebo-controlled Phase 3 trials (INPULSIS-1 and INPULSIS-2).
-
Patient Population: Patients with a diagnosis of IPF, a forced vital capacity (FVC) of at least 50% of the predicted value, and a diffusing capacity of the lung for carbon monoxide (DLCO) of 30% to 79% of the predicted value.
-
Intervention: Patients were randomized to receive 150 mg of nintedanib twice daily or a placebo for 52 weeks.
-
Primary Endpoint: The annual rate of decline in FVC.
-
Secondary Endpoints: Time to first acute exacerbation and change from baseline in the St. George's Respiratory Questionnaire (SGRQ) total score.
-
Safety Assessment: Monitoring and recording of all adverse events throughout the study.
-
Data Reference:
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways targeted by this compound and Nintedanib.
References
- 1. Investigational approaches to therapies for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective PARP‐1 inhibitor, improves bleomycin‐induced lung fibrosis by dampening the TGF‐β/SMAD signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of PARP-1 Deficiency and Histamine H4 Receptor Inhibition in an Inflammatory Model of Lung Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 3 IPF and PF-ILD Clinical Trials | ILD Collaborative [ildcollaborative.org]
- 5. What drugs are in development for Idiopathic Pulmonary Fibrosis? [synapse.patsnap.com]
Assessing the In Vitro Potency of Hydamtiq Versus Other Known Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vitro potency of Hydamtiq against established anti-fibrotic agents, nintedanib and pirfenidone. While direct, publicly available in vitro potency data for this compound in fibrosis-specific assays is currently limited, this document summarizes its known mechanism of action and provides a framework for its evaluation alongside other therapeutics. The information is supported by experimental protocols and visualizations to aid in the design and interpretation of anti-fibrotic studies.
Mechanism of Action: A Comparative Overview
This compound is a selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair and the regulation of gene expression.[1][2] In the context of fibrosis, PARP-1 activity is implicated in the pro-fibrotic signaling cascade. This compound has been shown to ameliorate bleomycin-induced lung fibrosis in murine models by dampening the Transforming Growth Factor-β (TGF-β)/SMAD signaling pathway.[1][2] This pathway is a central driver of fibrosis, inducing the transformation of fibroblasts into contractile, matrix-producing myofibroblasts.
Nintedanib is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[3] By blocking these signaling pathways, nintedanib inhibits fibroblast proliferation, migration, and differentiation into myofibroblasts.
Pirfenidone exhibits anti-fibrotic properties, though its precise mechanism is not fully elucidated. It is known to downregulate the production of pro-fibrotic cytokines such as TGF-β and inhibit the synthesis of extracellular matrix components like collagen.[4][5][6]
In Vitro Potency Comparison
A direct quantitative comparison of the in vitro potency of this compound with nintedanib and pirfenidone is challenging due to the lack of publicly available IC50 or EC50 values for this compound in standardized anti-fibrotic assays. The table below summarizes the available data for nintedanib and pirfenidone, highlighting the variability in reported potencies which can be influenced by the specific cell type, assay conditions, and readout utilized.
| Compound | Target/Mechanism | Assay Type | Cell Type | Readout | Reported IC50/EC50 |
| This compound | PARP-1 inhibitor | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Nintedanib | Multi-tyrosine kinase inhibitor | TGF-β1-induced myofibroblast differentiation | Human Tenon's fibroblasts | α-SMA expression, collagen gel contraction | Effective at 1 µM[7][8][9][10] |
| Pirfenidone | Downregulation of pro-fibrotic cytokines | TGF-β1-induced collagen synthesis | A549 (human alveolar epithelial cells) | Collagen I expression | Significant inhibition at concentrations tested[4][11] |
| Proliferation and collagen I production | Primary human intestinal fibroblasts | Proliferation, Collagen I production | Dose-dependent inhibition[5][6] |
Experimental Protocols
A common in vitro method to assess the anti-fibrotic potential of a compound is the TGF-β1-induced fibroblast-to-myofibroblast transition (FMT) assay.
TGF-β1-Induced Fibroblast-to-Myofibroblast Transition (FMT) Assay
Objective: To evaluate the ability of a test compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.
Materials:
-
Human lung fibroblasts (e.g., IMR-90, primary patient-derived cells)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Starvation medium (e.g., DMEM with 0.5% FBS)
-
Recombinant human TGF-β1
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Positive control (e.g., Nintedanib)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-alpha-smooth muscle actin (α-SMA) antibody
-
Secondary antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed human lung fibroblasts into 96-well microplates at a density that allows for proliferation without reaching confluency during the experiment. Culture in fibroblast growth medium for 24 hours.
-
Serum Starvation: Replace the growth medium with starvation medium and incubate for 24 hours to synchronize the cells.
-
Compound Treatment: Add the test compound at various concentrations to the designated wells. Include vehicle and positive controls. Incubate for 1-2 hours.
-
TGF-β1 Stimulation: Add TGF-β1 to all wells except the negative control to a final concentration known to induce myofibroblast differentiation (typically 2-10 ng/mL).
-
Incubation: Incubate the plates for 48-72 hours.
-
Immunofluorescence Staining:
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-α-SMA antibody.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI.
-
Wash with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of α-SMA staining and the number of nuclei per well.
-
Normalize the α-SMA intensity to the cell number.
-
Calculate the percentage of inhibition of α-SMA expression for each concentration of the test compound relative to the TGF-β1-stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathway involved in fibrosis.
Caption: Experimental workflow for the in vitro assessment of anti-fibrotic agents.
Caption: Simplified TGF-β/SMAD signaling pathway in fibrosis and the proposed point of intervention for this compound.
References
- 1. This compound, a selective PARP‐1 inhibitor, improves bleomycin‐induced lung fibrosis by dampening the TGF‐β/SMAD signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirfenidone inhibits TGF-β1-induced over-expression of collagen type I and heat shock protein 47 in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A meta-analysis of preclinical studies on PARP inhibitors in fibrosis
Fibrosis, a condition marked by excessive scarring of tissues and organs, represents a significant unmet medical need, contributing to the failure of vital organs such as the lungs, liver, heart, and kidneys.[1] Recent preclinical research has illuminated the potential of repurposing Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs primarily approved for cancer treatment, as a novel anti-fibrotic therapy.[1][2] This guide provides a meta-analysis of preclinical studies, comparing the performance of various PARP inhibitors, detailing experimental data, and outlining the underlying mechanisms and experimental workflows for researchers, scientists, and drug development professionals.
Mechanism of Action: How PARP Inhibitors Counter Fibrosis
Poly (ADP-ribose) polymerase 1 (PARP-1), the most abundant enzyme in the PARP family, plays a crucial role in DNA repair, cell death, and inflammation—processes intrinsically linked to the development of fibrosis.[3][4] In response to tissue injury, the overactivation of PARP-1 can exacerbate inflammation and promote cell death, creating a pro-fibrotic environment.[5][6]
Several preclinical studies have shown that PARP-1 is overexpressed in fibrotic tissues and that its inhibition can disrupt key fibrogenic pathways.[2][3] The therapeutic effect of PARP inhibitors in fibrosis is believed to stem from their ability to:
-
Regulate Myofibroblast Differentiation: PARP-1 activation can promote the transformation of fibroblasts into myofibroblasts, the primary cells responsible for excessive extracellular matrix (ECM) production.[2] Inhibition of PARP-1 has been shown to suppress the expression of α-Smooth Muscle Actin (α-SMA), a key marker of myofibroblast differentiation.[2]
-
Modulate Pro-Fibrotic Signaling: PARP-1 inhibitors can interfere with critical signaling pathways, such as the TGF-β/SMAD pathway, which is a central driver of fibrosis.[2]
-
Reduce Inflammation and Tissue Injury: By mitigating PARP-1 overactivation, these inhibitors can reduce inflammatory responses and cell death, thereby limiting the initial triggers for the fibrotic cascade.[3]
The diagram below illustrates the proposed signaling pathway through which PARP inhibitors exert their anti-fibrotic effects.
Standard Preclinical Experimental Workflow
The evaluation of anti-fibrotic therapies in preclinical settings follows a structured workflow. This process typically involves selecting an appropriate animal model, inducing fibrosis, administering the therapeutic agent, and conducting a comprehensive analysis of the outcomes.
References
- 1. 'PARP'ing fibrosis: repurposing poly (ADP ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The poly (ADP-ribose) polymerase inhibitor olaparib attenuates established pulmonary fibrosis in a large animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly (ADP-ribose) polymerase-1 is a key mediator of liver inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of PARP-1 Deficiency and Histamine H4 Receptor Inhibition in an Inflammatory Model of Lung Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. PARP-1 in liver diseases: Molecular mechanisms, therapeutic potential and emerging clinical applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
An Independent Comparative Analysis of Anti-TNF Therapies for Autoimmune Disorders
Note on "Hydamtiq": Publicly available scientific literature and clinical trial databases do not contain information on a therapeutic agent named "this compound." Therefore, this guide provides a comparative analysis of the well-documented biologic drug, Adalimumab, and its alternatives for the treatment of various autoimmune diseases. This serves as a representative example of the requested content.
Adalimumab is a recombinant human monoclonal antibody that targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in the pathogenesis of numerous autoimmune diseases.[1][2] First approved by the FDA in 2002 for rheumatoid arthritis, its indications have since expanded to include psoriatic arthritis, ankylosing spondylitis, Crohn's disease, ulcerative colitis, and plaque psoriasis, among others.[1][3] Adalimumab is administered via subcutaneous injection and works by preventing TNF-α from binding to its receptors, thereby reducing inflammation and mitigating disease symptoms.[2][4]
This guide provides a comparative overview of Adalimumab against other TNF inhibitors, specifically Etanercept and Infliximab, focusing on their efficacy in treating Rheumatoid Arthritis, Psoriasis, and Inflammatory Bowel Disease.
Quantitative Data Summary
The following tables summarize key efficacy and safety data from comparative clinical studies.
Table 1: Adalimumab vs. Etanercept for Rheumatoid Arthritis & Psoriasis
| Outcome Measure | Adalimumab | Etanercept | Disease | Study Details |
| Drug Persistence (52 Weeks) | 65% | 56.7% | Rheumatoid Arthritis | Pragmatic, non-inferiority trial.[5] |
| Drug Persistence (2 Years) | 58.3% | 43.3% | Rheumatoid Arthritis | Follow-up from the same pragmatic trial.[5] |
| PASI 75 (12 Weeks) | 62.3% | 42.6% | Plaque Psoriasis | Indirect comparison of placebo-adjusted outcomes from randomized trials.[6] |
| PASI 90 (12 Weeks) | 35.9% | 12.1% | Plaque Psoriasis | Indirect comparison of placebo-adjusted outcomes from randomized trials.[6] |
| PASI 100 (12 Weeks) | 13.1% | 4.9% | Plaque Psoriasis | Indirect comparison of placebo-adjusted outcomes from randomized trials.[6] |
Table 2: Adalimumab vs. Infliximab for Inflammatory Bowel Disease (IBD)
| Outcome Measure | Adalimumab | Infliximab | Disease | Study Details |
| Clinical Remission (8 Weeks) | 56.7% | 47.0% | Ulcerative Colitis | Retrospective analysis of 113 biologic-naïve patients. No significant difference.[7][8] |
| Clinical Remission (52 Weeks) | 50.0% | 39.8% | Ulcerative Colitis | Retrospective analysis. No significant difference.[7][8] |
| Drug Persistence (26 Weeks) | 47% | 49% | Crohn's Disease | Retrospective cohort study using Medicare data. No significant difference.[9] |
| Surgery Rate (per 100 person-years) | 6.9 | 5.5 | Crohn's Disease | Retrospective cohort study. Not statistically significant.[9] |
Table 3: Safety and Adverse Events Profile
| Adverse Event Type | Adalimumab | Etanercept | Infliximab | Disease Context |
| Serious Infections | Rates appear similar to other TNF antagonists and the general RA population.[10] | Similar to Adalimumab.[10] | Similar to Adalimumab.[10] | Rheumatoid Arthritis |
| Injection Site Reactions | Users reported 3.2 times the level of burning/stinging compared to Etanercept.[11] | Lower incidence of burning/stinging.[11] | N/A (Infusion) | Rheumatoid Arthritis |
| Adverse Events (Overall) | 12.12% incidence. | N/A | 17.91% incidence. | Non-infectious Uveitis[12] |
| Lymphoma | Increased risk in RA patients, but within the expected range for RA without anti-TNF therapy.[13] | Similar to Adalimumab.[10] | Similar to Adalimumab.[10] | Rheumatoid Arthritis |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of TNF inhibitors.
Assessment of Clinical Efficacy in Rheumatoid Arthritis (ACR Response Criteria)
-
Objective: To measure the improvement in rheumatoid arthritis signs and symptoms.
-
Methodology:
-
Patient Population: Adults with moderately to severely active rheumatoid arthritis.
-
Assessment Points: Tender and swollen joint counts (based on 28 joints), patient's assessment of pain (Visual Analog Scale), patient's global assessment of disease activity, physician's global assessment of disease activity, and levels of an acute-phase reactant (e.g., C-reactive protein or erythrocyte sedimentation rate).
-
Treatment Protocol: Patients are randomized to receive Adalimumab (e.g., 40 mg subcutaneously every other week), a comparator drug, or a placebo, often in combination with a stable dose of methotrexate.[14]
-
Evaluation: The primary endpoint is typically the proportion of patients achieving ACR20, ACR50, or ACR70 response at a specified time point (e.g., 26 or 52 weeks). An ACR20 response is defined as at least a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of the other five criteria.[14]
-
Evaluation of Psoriasis Severity (PASI Score)
-
Objective: To quantify the severity and extent of psoriasis.
-
Methodology:
-
Patient Population: Adults with moderate to severe chronic plaque psoriasis.
-
Assessment: The Psoriasis Area and Severity Index (PASI) assesses the severity of lesions (erythema, induration, desquamation) and the extent of involvement in four body regions (head, trunk, upper limbs, lower limbs).
-
Treatment Protocol: Patients are randomized to receive Adalimumab, a comparator, or placebo.
-
Evaluation: The primary outcome is the percentage of patients achieving a 75% (PASI 75), 90% (PASI 90), or 100% (PASI 100) reduction in their baseline PASI score at a predefined time point, typically 12 or 16 weeks.[6]
-
Immunogenicity Testing (Anti-Drug Antibodies)
-
Objective: To detect the presence of anti-adalimumab antibodies (AAA) in patient serum, which can affect efficacy and safety.
-
Methodology:
-
Sample Collection: Blood samples are collected from patients at baseline and various time points during the clinical trial.[15]
-
Assay: An enzyme-linked immunosorbent assay (ELISA) is commonly used.
-
Microtiter plates are coated with Adalimumab.
-
Patient serum is added to the wells. If AAA are present, they will bind to the coated Adalimumab.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to human antibodies is added.
-
A substrate is added, which the enzyme converts into a detectable signal (e.g., color change).
-
-
Data Analysis: The signal intensity is measured and compared to a control to determine the presence and titer of AAA.[15]
-
Visualizations
Signaling Pathway
References
- 1. opalbiopharma.com [opalbiopharma.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Adalimumab - Wikipedia [en.wikipedia.org]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. A randomised efficacy and discontinuation study of etanercept versus adalimumab (RED SEA) for rheumatoid arthritis: a pragmatic, unblinded, non-inferiority study of first TNF inhibitor use: outcomes over 2 years | BMJ Open [bmjopen.bmj.com]
- 6. Comparison of Adalimumab and Etanercept for the Treatment of Moderate to Severe Psoriasis: An Indirect Comparison Using Individual Patient Data from Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Long-term Outcomes of Infliximab versus Adalimumab Treatment in Biologic-Naïve Patients with Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infliximab versus Adalimumab, Which One Is Better for Ulcerative Colitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Effectiveness of Infliximab and Adalimumab for Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety analyses of adalimumab (HUMIRA) in global clinical trials and US postmarketing surveillance of patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Effectiveness of Etanercept and Adalimumab in Patient Reported Outcomes and Injection-Related Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of infliximab with adalimumab for the treatment of non-infectious uveitis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adalimumab: long-term safety in 23 458 patients from global clinical trials in rheumatoid arthritis, juvenile idiopathic arthritis, ankylosing spondylitis, psoriatic arthritis, psoriasis and Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Safety Operating Guide
Prudent Disposal of Research-Grade Chemical Compounds: A Guide for Laboratory Professionals
The proper disposal of specialized research chemicals is paramount to ensuring laboratory safety and environmental protection. This guide provides essential procedural information for the safe handling and disposal of novel or non-commercial chemical compounds, using the research compound "Hydamtiq" as a representative example. As a selective PARP-1 inhibitor, 2‐((dimethylamino)methyl)‐9‐hydroxythieno[2,3‐c]isoquinolin‐5(4H)‐one, referred to in scientific literature as this compound, is synthesized for research purposes and does not have a standardized commercial disposal protocol.[1] Therefore, its disposal must be managed in accordance with established guidelines for hazardous waste.
General Principles of Chemical Waste Management
When a laboratory chemical is no longer needed, it is classified as a waste product and must be managed as hazardous waste.[2] Under no circumstances should such chemicals be disposed of down the drain.[2] The primary generator of the hazardous waste is legally responsible for its proper disposal, from the point of generation to its final treatment.[3]
Key Handling and Storage Procedures:
-
Container Integrity: Waste containers must be in good condition, free from leaks or cracks, and compatible with the chemical they are holding.[2]
-
Labeling: All waste containers must be clearly labeled in English with the full chemical name and the words "Hazardous Waste."[2] Chemical abbreviations or formulas are not acceptable.
-
Segregation: Incompatible wastes must be stored separately to prevent dangerous chemical reactions.[2]
-
Containment: Store waste in secondary containment to mitigate spills.[2]
-
Closure: Keep waste containers securely closed except when adding more waste.[2]
Disposal Workflow for Research Chemicals
The following diagram outlines the logical steps for the proper disposal of a research chemical like this compound. This workflow is a general guideline and should be adapted to comply with the specific regulations of your institution and local authorities.
Step-by-Step Disposal Protocol
-
Waste Identification: The process begins when a chemical is identified as waste, meaning it is no longer intended for use.[2]
-
Information Gathering: The first crucial step is to consult the Safety Data Sheet (SDS) for the specific chemical. If an SDS is not available, as may be the case for a novel research compound, the institution's Environmental Health and Safety (EHS) department must be contacted for guidance.
-
Proper Containment:
-
Accurate Labeling:
-
Safe Storage:
-
Arrange for Disposal:
-
Contact your institution's EHS or equivalent safety office to schedule a waste pickup.[2]
-
Complete any necessary paperwork or online forms to document the waste stream.
-
-
Decontamination:
-
Any labware or surfaces contaminated with the chemical should be decontaminated. For some chemicals, this may involve triple rinsing with an appropriate solvent, with the rinsate also being collected as hazardous waste.[2]
-
Quantitative Data Summary
Due to the non-commercial, research-specific nature of this compound, quantitative data regarding its specific physical and chemical properties relevant to disposal (e.g., LD50, ecotoxicity) are not available in public documentation. For any chemical, this information would typically be found in its Safety Data Sheet. In the absence of an SDS, all unknown compounds should be treated as highly hazardous.
| Data Point | Value | Source |
| GHS Classification | Not available | N/A |
| Acute Toxicity | Not available | N/A |
| Environmental Hazards | Not available | N/A |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not documented. The appropriate disposal method would be determined by a certified hazardous waste disposal facility based on the chemical's structure and properties. This typically involves incineration at high temperatures or other forms of chemical neutralization. It is not recommended for laboratory personnel to attempt to neutralize or treat hazardous chemical waste themselves without specific training and protocols from their EHS department.[4]
References
- 1. This compound, a selective PARP‐1 inhibitor, improves bleomycin‐induced lung fibrosis by dampening the TGF‐β/SMAD signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. texasdisposal.com [texasdisposal.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling Hydamtiq
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Hydamtiq, a potent Poly(ADP-ribose)polymerase-1/2 (PARP-1/2) inhibitor currently in preclinical evaluation.[1] Given its status as an investigational drug with high pharmacological activity, stringent safety measures are imperative to minimize occupational exposure and ensure a safe laboratory environment.
Risk Assessment and Hazard Identification
As a potent PARP inhibitor, this compound should be handled as a hazardous substance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for other PARP inhibitors, such as Olaparib, can provide insight into potential hazards. These may include skin and eye irritation, and potential reproductive toxicity.[2][3] Therefore, a comprehensive risk assessment should be conducted before any handling of this compound.
Key Hazard Considerations:
-
Potency: Active at low concentrations, increasing the risk of biological effects from small exposures.
-
Route of Exposure: Inhalation of aerosols, dermal absorption, and ingestion are potential routes of exposure.
-
Lack of extensive toxicity data: As an investigational drug, the full toxicological profile of this compound is unknown.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable, solid-front lab coat with tight cuffs- Double-gloving with chemotherapy-rated nitrile gloves- Disposable sleeves- Goggles and face shield- NIOSH-approved respirator (e.g., N95 or higher) |
| Solution Preparation and Handling | - Disposable, solid-front lab coat with tight cuffs- Double-gloving with chemotherapy-rated nitrile gloves- Goggles- Work should be performed in a certified chemical fume hood |
| General Laboratory Use (Dilute Solutions) | - Lab coat- Single pair of nitrile gloves- Safety glasses with side shields |
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure to potent compounds.
-
Ventilation: All work with solid this compound and concentrated solutions must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Containment: For procedures with a high risk of aerosol generation, consider using a glove box or other closed-system transfer devices.
Standard Operating Procedures for Handling this compound
Adherence to strict operational protocols is critical for safety.
4.1. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of powdered this compound within a chemical fume hood or a powder containment hood.
-
Use dedicated, labeled equipment (spatulas, weigh boats, etc.).
-
Clean all equipment and surfaces thoroughly after each use with an appropriate deactivating solution (see Section 6).
4.2. Solution Preparation:
-
Prepare all solutions within a chemical fume hood.
-
Add the solvent to the powdered this compound slowly to avoid splashing.
-
Ensure the container is securely capped and clearly labeled with the compound name, concentration, date, and hazard warning.
4.3. Spills:
-
Evacuate the immediate area in case of a spill.
-
For small spills, trained personnel wearing appropriate PPE should use a spill kit designed for hazardous chemicals.
-
For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) department immediately.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect all contaminated solid waste (gloves, weigh boats, paper towels, etc.) in a dedicated, clearly labeled, leak-proof hazardous waste container. |
| Liquid Waste | - Collect all contaminated liquid waste in a sealed, shatter-resistant, and clearly labeled hazardous waste container. Do not mix with other waste streams. |
| Sharps | - Dispose of all contaminated sharps (needles, razor blades) in a designated sharps container for hazardous chemical waste. |
All hazardous waste must be disposed of through the institution's EHS-approved waste management program.[4][5]
Decontamination Protocol
A routine decontamination procedure should be in place for all surfaces and equipment that may come into contact with this compound.
Recommended Decontamination Solution: A solution of 1% sodium hypochlorite (bleach) followed by a rinse with 70% ethanol and then deionized water is generally effective for deactivating many organic compounds. However, the efficacy for this compound should be validated.
Decontamination Steps:
-
Wear appropriate PPE.
-
Apply the deactivating solution to the contaminated surface and allow for a sufficient contact time (e.g., 10-15 minutes).
-
Wipe the surface with absorbent pads.
-
Rinse the surface with 70% ethanol.
-
Rinse the surface with deionized water.
-
Dispose of all cleaning materials as hazardous waste.
Experimental Workflow and Signaling Pathway Visualization
To ensure clarity in experimental procedures and data interpretation, visual representations of workflows and biological pathways are essential.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE) when handling this compound.
By adhering to these stringent safety and logistical protocols, researchers can minimize the risks associated with handling the potent investigational compound this compound, ensuring a safe and controlled laboratory environment.
References
- 1. A practical approach to assess the hazardous exposure potential of investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
